Tert-butyl 4-aminoazepane-1-carboxylate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
tert-butyl 4-aminoazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOKHOLOSGJEGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596741 | |
| Record name | tert-Butyl 4-aminoazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196613-57-7 | |
| Record name | tert-Butyl 4-aminoazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 4-aminoazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Tert-butyl 4-aminoazepane-1-carboxylate" fundamental properties
An In-depth Technical Guide to tert-Butyl 4-aminoazepane-1-carboxylate
Introduction
This compound is a versatile heterocyclic building block of significant interest to researchers, medicinal chemists, and drug development professionals. As a derivative of azepane, a seven-membered nitrogen-containing heterocycle, this compound provides a flexible and three-dimensional scaffold that is increasingly utilized in the design of novel therapeutic agents.[1] The presence of a primary amine allows for a wide array of subsequent chemical modifications, while the tert-butyloxycarbonyl (Boc) protecting group ensures stability and enables selective reactivity. This guide details the fundamental properties, synthesis, and key applications of this important chemical intermediate.
Core Properties
The fundamental chemical and physical properties of this compound are summarized below. These identifiers and values are crucial for substance identification, experimental design, and safety assessments.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 196613-57-7[2][3] |
| Molecular Formula | C₁₁H₂₂N₂O₂[3] |
| Molecular Weight | 214.31 g/mol [3] |
| InChI Key | YCOKHOLOSGJEGL-UHFFFAOYSA-N[2][3] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(CC1)N[2] |
| Synonyms | 1-Boc-4-aminoazepane, 4-Amino-1-Boc-hexahydro-1H-azepine, tert-butyl 4-amino-1-azepanecarboxylate[2][3] |
Physicochemical Data
| Property | Value |
| Physical Form | White powder to colorless/yellow liquid[3] |
| Boiling Point | 296 °C at 760 mmHg[3] |
| Flash Point | 133 °C[3] |
| Purity | Typically ≥95%[3] |
| Storage Conditions | 2-8 °C, protect from light, store under inert atmosphere[3] |
Experimental Protocols
The following sections outline plausible methodologies for the synthesis, purification, and characterization of this compound. The synthesis is presented as a two-step process starting from a piperidine derivative.
Synthesis
The most logical synthetic route involves the preparation of the ketone intermediate, tert-butyl 4-oxoazepane-1-carboxylate, followed by reductive amination to yield the target primary amine.
Step 1: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate via Ring Expansion
This procedure is based on the reported large-scale industrial synthesis of the ketone intermediate, which involves the expansion of a six-membered ring to a seven-membered ring.[4]
-
Objective: To synthesize tert-butyl 4-oxoazepane-1-carboxylate from tert-butyl piperidin-4-one-1-carboxylate.[4]
-
Reagents & Equipment: tert-butyl piperidin-4-one-1-carboxylate, ethyl diazoacetate, a suitable Lewis acid catalyst, reaction vessel equipped for low-temperature control, magnetic stirrer, and standard laboratory glassware.
-
Methodology:
-
Dissolve tert-butyl piperidin-4-one-1-carboxylate in an appropriate anhydrous solvent (e.g., dichloromethane) in the reaction vessel and cool to a low temperature (e.g., -78 °C).
-
Slowly add the Lewis acid catalyst to the solution.
-
Add ethyl diazoacetate dropwise to the cooled solution. The reaction is highly exothermic and gas evolution (N₂) will occur. Maintain strict temperature control.
-
Allow the reaction to stir at low temperature for several hours until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting material.
-
Quench the reaction carefully with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, tert-butyl 4-oxoazepane-1-carboxylate. This intermediate may be purified or used directly in the next step.[4]
-
Step 2: Reductive Amination to Yield this compound
This protocol converts the ketone intermediate into the target primary amine.
-
Objective: To convert the C4-keto group to an amino group.
-
Reagents & Equipment: tert-butyl 4-oxoazepane-1-carboxylate, an ammonia source (e.g., ammonium acetate or ammonia in methanol), a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride), methanol or other suitable solvent, reaction flask, magnetic stirrer.
-
Methodology:
-
Dissolve tert-butyl 4-oxoazepane-1-carboxylate in methanol within the reaction flask.
-
Add the ammonia source in excess.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Slowly add the reducing agent to the mixture. Monitor for gas evolution if applicable.
-
Continue stirring the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a dilute acid solution.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup, typically by basifying the solution with NaOH to deprotonate the amine and extracting the product into an organic solvent like dichloromethane or ethyl acetate.
-
Dry the combined organic extracts, filter, and concentrate to yield the crude this compound.
-
Purification and Characterization
-
Purification: The crude product is typically purified using silica gel column chromatography. A gradient elution system, such as dichloromethane and methanol (with a small amount of ammonium hydroxide to prevent the amine from streaking on the silica), is often effective.
-
Characterization: The identity and purity of the final compound are confirmed using standard analytical techniques. While specific spectra are proprietary to suppliers, characterization would include:
Visualized Workflows and Pathways
The following diagrams, rendered using DOT language, illustrate the key processes involving this compound.
Caption: A plausible two-step synthetic workflow for this compound.
Applications in Drug Development
The azepane scaffold is a valuable motif in medicinal chemistry, and this compound is a key intermediate for accessing novel chemical space.[1]
Scaffold for Neuropharmacological Agents
Derivatives of azepane have shown significant potential in neuropharmacology.[6][7] Specifically, N-substituted azepanes have been identified as potent inhibitors of monoamine transporters, which are critical for regulating neurotransmitter levels in the brain.
-
Mechanism of Action: The norepinephrine transporter (NET) and dopamine transporter (DAT) are membrane proteins that mediate the reuptake of norepinephrine and dopamine from the synaptic cleft, terminating their signal. Inhibition of these transporters increases the concentration and duration of these neurotransmitters in the synapse, an action associated with antidepressant and stimulant effects.
-
Role of the Scaffold: this compound serves as the core scaffold. The primary amine at the C4 position can be functionalized (e.g., through benzylation) to create potent NET and DAT inhibitors.[6][7] This makes the compound a valuable starting point for developing new treatments for neuropsychiatric disorders.
Caption: Role as a scaffold for inhibitors of Dopamine (DAT) and Norepinephrine (NET) transporters.
Intermediate for Somatostatin Receptor Antagonists
The chiral (S)-enantiomer of this compound is specifically cited as a useful reagent for preparing selective somatostatin receptor 5 (SST5) antagonists.[8] SST5 is a G-protein coupled receptor involved in regulating hormone secretion, and its modulation is a target for various endocrine disorders.
Safety and Handling
This compound is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed.
GHS Hazard Information
| Pictogram | Code | Hazard Statement |
|
| GHS07 | Warning |
| H315 | Causes skin irritation[2][3] | |
| H319 | Causes serious eye irritation[2][3] | |
| H335 | May cause respiratory irritation[2][3] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Wear protective gloves (e.g., nitrile).
-
Wear chemical safety goggles or a face shield.
-
Wear a lab coat.
-
-
Handling Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.
Conclusion
This compound is a foundational building block for modern medicinal chemistry. Its well-defined structure, coupled with the synthetic accessibility of its azepane core and the versatility of its primary amine handle, makes it an invaluable tool for developing novel molecular entities. Its demonstrated utility in creating potent neuropharmacological agents and other targeted therapeutics underscores its importance for researchers and scientists in the field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C11H22N2O2 | CID 18946151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 196613-57-7 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. 196613-57-7|this compound|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology [gdb.unibe.ch]
- 8. pharmaffiliates.com [pharmaffiliates.com]
"Tert-butyl 4-aminoazepane-1-carboxylate" CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-aminoazepane-1-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its seven-membered azepane core is a prevalent scaffold in a variety of biologically active compounds. The presence of a primary amine and a tert-butyloxycarbonyl (Boc) protecting group provides synthetic handles for facile derivatization and incorporation into larger, more complex molecules. This guide provides an in-depth overview of its chemical properties, a detailed synthetic protocol, and its application in the development of novel therapeutics.
Chemical Identity and Properties
This compound exists as a racemic mixture and as individual enantiomers, each identified by a unique CAS number.
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| Structure (SMILES) | CC(C)(C)OC(=O)N1CCCC(CC1)N |
| Physical Form | Liquid or white to off-white crystalline powder |
| Boiling Point | 296 °C at 760 mmHg[1] |
| Flash Point | 133 °C[1] |
| Purity | Typically ≥95% |
| Storage Conditions | 2-8 °C, protect from light, keep in a tightly sealed container[1][2] |
Stereoisomers:
| Compound Name | CAS Number |
| This compound | 196613-57-7[1][3] |
| (S)-tert-Butyl 4-aminoazepane-1-carboxylate | 878630-84-3[4] |
| (R)-tert-Butyl 4-aminoazepane-1-carboxylate | 1174020-26-8 |
Safety Information:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Synthesis and Experimental Protocols
The most common and scalable synthesis of this compound involves a two-step process starting from tert-butyl 4-oxopiperidine-1-carboxylate. The process includes a ring expansion to form the azepan-4-one intermediate, followed by reductive amination to yield the final product.
Overall Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Step 1 - Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate
This protocol is based on the industrial-scale synthesis which focuses on the ring expansion of a piperidone precursor.[5]
Materials:
-
tert-Butyl 4-oxopiperidine-1-carboxylate
-
Ethyl diazoacetate
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
-
Aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of tert-butyl 4-oxopiperidine-1-carboxylate is prepared in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature (typically -78 °C to -70 °C).
-
A solution of ethyl diazoacetate in the same anhydrous solvent is added dropwise to the cooled piperidone solution.
-
A Lewis acid, such as boron trifluoride diethyl etherate, is then added dropwise while maintaining the low temperature. The reaction mixture is stirred at this temperature for several hours.
-
The reaction is quenched by the slow addition of an aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude tert-butyl 4-oxoazepane-1-carboxylate, which can be used in the next step without further purification.
Experimental Protocol: Step 2 - Reductive Amination to Yield this compound
This protocol is a standard reductive amination procedure adapted for this specific substrate.
Materials:
-
tert-Butyl 4-oxoazepane-1-carboxylate
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tert-butyl 4-oxoazepane-1-carboxylate in methanol, add a molar excess of ammonium acetate.
-
Stir the mixture at room temperature for approximately 30-60 minutes to allow for the formation of the imine intermediate.
-
Add sodium cyanoborohydride portion-wise to the reaction mixture. The pH should be monitored and maintained between 6 and 7.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Spectroscopic Data
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| δ (ppm) | Assignment |
| ~3.4 - 3.2 | -CH₂-N(Boc)-CH₂- |
| ~3.1 - 2.9 | -CH(NH₂) |
| ~1.9 - 1.5 | Azepane ring -CH₂- |
| ~1.45 | -C(CH₃)₃ |
| ~1.3 (br s) | -NH₂ |
Applications in Drug Discovery
This compound is a valuable intermediate for the synthesis of complex molecules in drug discovery programs. Its primary documented use is in the creation of selective somatostatin receptor 5 (sst5) antagonists.[4]
Role in sst5 Antagonist Synthesis
The sst5 receptor is a target for various diseases, including hormonal disorders and certain types of cancer. The primary amine of the azepane serves as a key attachment point for coupling with other fragments, often a substituted nicotinamide moiety, to build the final antagonist structure.
Caption: General workflow for the synthesis of sst5 antagonists.
The azepane scaffold provided by this building block is crucial for establishing the correct three-dimensional conformation required for potent and selective binding to the sst5 receptor. The Boc-protecting group allows for controlled, sequential reactions and is easily removed in the final steps of the synthesis under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid). This strategic use makes this compound an essential component in the medicinal chemist's toolbox for exploring this important class of therapeutic targets.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. This compound | 196613-57-7 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
Synthesis and Discovery of tert-Butyl 4-aminoazepane-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-aminoazepane-1-carboxylate, a valuable saturated heterocyclic amine building block in medicinal chemistry. The document details a robust two-step synthetic pathway commencing with the ring expansion of a readily available piperidine derivative, followed by reductive amination to yield the target compound. This guide includes detailed experimental protocols, quantitative data organized for clarity, and visual representations of the synthetic methodologies to facilitate understanding and replication in a laboratory setting.
Introduction and Discovery
The discovery and development of novel small molecules for pharmaceutical applications often rely on a diverse toolkit of chemical building blocks. Azepane scaffolds, seven-membered nitrogen-containing heterocycles, are of significant interest due to their conformational flexibility, which allows them to mimic β-turns in peptides and interact with a variety of biological targets. The title compound, this compound, with its protected nitrogen and a primary amine handle, serves as a versatile intermediate for the synthesis of more complex molecules, including potent enzyme inhibitors and receptor modulators.
While a singular "discovery" paper for this compound is not prominent in the literature, its utility has been demonstrated in numerous patents for the synthesis of pharmaceutically active agents. The synthetic route detailed herein is based on established and scalable chemical transformations, making this valuable building block accessible for research and development.
Overall Synthetic Pathway
The synthesis of this compound is efficiently achieved through a two-step process starting from tert-butyl 4-oxopiperidine-1-carboxylate. The overall transformation is depicted below.
Caption: Overall synthetic scheme for this compound.
Step 1: Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate
The first key step is the ring expansion of a six-membered piperidine ring to a seven-membered azepane ring. An industrially scalable process for this transformation has been reported, which involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with ethyl diazoacetate.[1]
Experimental Protocol
A detailed protocol for the industrial production of tert-butyl 4-oxoazepane-1-carboxylate has been described.[1] The process involves the initial preparation of ethyl diazoacetate, followed by the ring expansion reaction.
Preparation of Ethyl Diazoacetate: To a solution of glycine ethyl ester hydrochloride and sodium acetate in water and dichloromethane at -15 °C, a solution of sodium nitrite is added. Subsequently, 10% sulfuric acid is added dropwise while maintaining the temperature below 15 °C. After completion, the organic layer containing the ethyl diazoacetate is separated and used in the next step.
Ring Expansion: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in a suitable solvent, the freshly prepared solution of ethyl diazoacetate is added. The reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate, at low temperatures. The reaction is then quenched, and the intermediate is hydrolyzed and decarboxylated to afford tert-butyl 4-oxoazepane-1-carboxylate. The final product can be purified by distillation or crystallization. A production scale of over 33 kg with a good overall yield has been reported.[1]
Data Presentation
| Step | Starting Material | Key Reagents | Product | Reported Yield |
| 1 | tert-Butyl 4-oxopiperidine-1-carboxylate | Ethyl diazoacetate, Boron trifluoride etherate | tert-Butyl 4-oxoazepane-1-carboxylate | Good overall yield on an industrial scale[1] |
Experimental Workflow
Caption: Workflow for the synthesis of tert-butyl 4-oxoazepane-1-carboxylate.
Step 2: Synthesis of this compound
The conversion of the ketone functionality in tert-butyl 4-oxoazepane-1-carboxylate to a primary amine is achieved through reductive amination. This is a widely used and robust transformation in organic synthesis.
Experimental Protocol
To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added an ammonium source, typically ammonium acetate (approximately 10 equivalents). The mixture is stirred at room temperature to facilitate the formation of the intermediate imine. Subsequently, a mild reducing agent, sodium triacetoxyborohydride (STAB, approximately 1.5-2.0 eq.), is added portion-wise. The reaction is stirred at room temperature until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Data Presentation
| Step | Starting Material | Key Reagents | Product | Expected Yield |
| 2 | tert-Butyl 4-oxoazepane-1-carboxylate | Ammonium acetate, Sodium triacetoxyborohydride | This compound | 70-90% (Typical for this type of transformation) |
Experimental Workflow
Caption: Workflow for the reductive amination to yield the final product.
Conclusion
The synthesis of this compound is a straightforward and scalable process that provides access to a valuable building block for drug discovery and development. The two-step sequence, involving a ring expansion followed by a reductive amination, utilizes well-established and reliable chemical methodologies. This guide provides the necessary technical details, including experimental protocols and workflows, to enable researchers and scientists to produce this important intermediate in a laboratory setting. The presented data and visualizations are intended to offer a clear and concise resource for the synthesis of this versatile azepane derivative.
References
The Azepane Scaffold: A Privileged Motif in Bioactive Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The seven-membered nitrogen-containing heterocycle, the azepane ring, is a significant structural motif found in a diverse array of bioactive natural products. Its inherent conformational flexibility and three-dimensional architecture make it a compelling scaffold for interacting with various biological targets, leading to a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of prominent azepane-containing natural products, focusing on their biological activities, mechanisms of action, and the experimental methodologies employed in their study.
Bioactive Azepane-Containing Natural Products: A Quantitative Overview
A number of natural products featuring the azepane scaffold have demonstrated potent biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. The following tables summarize the quantitative data for some of the most well-studied examples.
Anticancer Activity
The communesin family of alkaloids, isolated from Penicillium species, and the bacterial metabolite prodigiosin are notable for their cytotoxic effects against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Communesin A | Murine lymphocytic leukemia (L1210) | 3.5 µg/mL | [1] |
| Communesin B | Murine lymphocytic leukemia (L1210) | 0.45 µg/mL | [1] |
| Communesin C | Burkitt's Lymphoma, Hodgkin's lymphoma | 7-15 | [1] |
| Communesin D | Burkitt's Lymphoma, Hodgkin's lymphoma | 7-15 | [1] |
| Prodigiosin | Average over 60 cancer cell lines | 2.1 | [2] |
Antimicrobial Activity
Prodigiosin, a tripyrrole red pigment produced by Serratia marcescens, and various synthetic azepane derivatives have shown significant activity against a range of microbial pathogens.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Prodigiosin | Staphylococcus aureus | 10 | [3] |
| Prodigiosin | Escherichia coli | 10 | [3] |
| Prodigiosin | Enterococcus faecalis | 10 | [3] |
| Prodigiosin | Methicillin-resistant Staphylococcus aureus (MRSA) | >10 | [3] |
| Synthetic Azepine Derivative 8 | Escherichia coli | 39 | [4] |
| Synthetic Azepine Derivative 8 | Staphylococcus aureus | 39 | [4] |
| Synthetic Azepine Derivative 12 | Candida albicans | 156 | [5] |
| Synthetic Azepine Derivative 12 | Saccharomyces cerevisiae | 156 | [5] |
Enzyme Inhibitory Activity
Balanol, a fungal metabolite from Verticillium balanoides, is a potent inhibitor of several protein kinases, demonstrating competitive inhibition with respect to ATP.[6]
| Enzyme | Ki (nM) | Reference |
| Protein Kinase A (PKA) | 1.6 - 6.4 | [7] |
| Protein Kinase C (PKC) | Potent inhibitor | [6] |
| cGMP-dependent protein kinase (PKG) | 1.6 - 6.4 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of azepane-containing natural products.
Isolation and Structure Elucidation
General Protocol for the Isolation of Alkaloids from Fungal or Bacterial Cultures:
-
Cultivation: Grow the producing microorganism (e.g., Penicillium sp. for communesins, Serratia marcescens for prodigiosin) in a suitable liquid or solid medium to promote the production of the desired secondary metabolites.
-
Extraction:
-
For intracellular compounds, harvest the microbial biomass by centrifugation or filtration. Extract the biomass with an appropriate organic solvent (e.g., methanol, ethyl acetate, or chloroform).
-
For extracellular compounds, extract the culture filtrate with an immiscible organic solvent.
-
-
Solvent Partitioning: Concentrate the crude extract and partition it between immiscible solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation of compounds based on their polarity.
-
Chromatographic Purification: Subject the fractions of interest to a series of chromatographic techniques to isolate the pure compounds. These techniques may include:
-
Column Chromatography: Using silica gel or alumina as the stationary phase with a gradient of solvents of increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): Employing reverse-phase (e.g., C18) or normal-phase columns with isocratic or gradient elution.
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique useful for separating complex mixtures.[9]
-
-
Structure Elucidation: Determine the chemical structure of the purified compounds using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) experiments to establish the connectivity and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.
-
Cytotoxicity and Antiproliferative Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate the desired cancer cell line in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., communesin or prodigiosin) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Synthetic Methodologies
General Procedure for Silyl-Aza-Prins Cyclization for Azepane Synthesis:
This reaction is a powerful tool for the construction of the azepane ring.[9]
-
Reaction Setup: To a solution of the starting homoallylic amine (1.0 equivalent) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.5 equivalents).
-
Catalyst Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) and add a Lewis acid catalyst (e.g., InCl₃ or TMSOTf) (0.1-1.0 equivalent).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired azepane derivative.
Signaling Pathways and Mechanisms of Action
Several azepane-containing natural products exert their biological effects by modulating key cellular signaling pathways.
Prodigiosin: A Multi-Targeted Anticancer Agent
Prodigiosin has been shown to induce apoptosis and inhibit cancer cell proliferation by targeting multiple signaling pathways, including the Wnt/β-catenin, NF-κB, and PI3K/Akt pathways.[10][11]
Balanol: A Potent Protein Kinase Inhibitor
Balanol's primary mechanism of action is the competitive inhibition of ATP binding to the catalytic subunit of protein kinases, such as Protein Kinase A (PKA). This prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade.
Conclusion
The azepane scaffold represents a privileged structural motif in the realm of bioactive natural products. The compounds highlighted in this guide, including the communesins, prodigiosin, and balanol, underscore the diverse and potent biological activities associated with this heterocyclic core. Their mechanisms of action, often involving the modulation of critical cellular signaling pathways, make them valuable leads for drug discovery and development. The experimental protocols provided offer a foundational framework for researchers to isolate, characterize, and evaluate the biological potential of novel azepane-containing compounds. Continued exploration of natural sources, coupled with advances in synthetic chemistry and biological screening, promises to unveil further therapeutic applications of this versatile scaffold.
References
- 1. KEGG PATHWAY Database [genome.jp]
- 2. Prodigiosin and its potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioactive Alkaloids from Marine Sponges | springerprofessional.de [springerprofessional.de]
- 6. Inhibition of protein kinases by balanol: specificity within the serine/threonine protein kinase subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural basis for selective inhibition of human PKG Iα by the balanol-like compound N46 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Bacterial Pigment Prodigiosin Demonstrates a Unique Antiherpesvirus Activity That Is Mediated through Inhibition of Prosurvival Signal Transducers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Imperative of Boc Protection in Aminoazepane Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aminoazepanes, a critical scaffold in medicinal chemistry, presents a unique set of challenges that necessitate a robust and strategic approach to protecting group chemistry. Among the various amine protecting groups, the tert-butyloxycarbonyl (Boc) group has emerged as an indispensable tool, offering a combination of stability, ease of introduction, and selective removal that is paramount for the successful construction of these complex seven-membered heterocycles. This technical guide provides a comprehensive overview of the importance of Boc protection in aminoazepane synthesis, detailing synthetic strategies, experimental protocols, and quantitative data to inform and guide researchers in this vital area of drug discovery.
The Pivotal Role of the Boc Protecting Group
The Boc group is widely employed in organic synthesis to temporarily mask the reactivity of primary and secondary amines.[1] Its utility in aminoazepane synthesis stems from several key advantages:
-
Stability: The Boc group is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, which is crucial when performing modifications on other parts of the aminoazepane scaffold.[2]
-
Facile Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride), a commercially available and relatively safe reagent, often in the presence of a base.[1]
-
Mild Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), providing the free amine with minimal side reactions.[3] This orthogonality allows for selective deprotection in the presence of other protecting groups.
Synthetic Strategies Employing Boc Protection
The synthesis of Boc-protected aminoazepanes can be approached through several strategic routes, depending on the desired substitution pattern and stereochemistry.
Synthesis of Chiral 3-Aminoazepanes from Amino Acids
A prominent strategy for the synthesis of enantiomerically pure aminoazepanes utilizes natural amino acids as chiral starting materials. For instance, (R)-3-[(tert-butoxycarbonyl)amino]azepane can be synthesized from D-lysine in a two-step sequence.[4][5] This involves the initial formation of a lactam, followed by the reduction of the lactam to the corresponding cyclic amine.
Mono-Boc Protection of Diaminoazepane Precursors
In syntheses involving diaminoazepanes or symmetrical diamine precursors, the selective mono-protection of one amino group is a critical and often challenging step. The primary difficulty lies in preventing the formation of the di-protected byproduct.[6] Strategies to achieve mono-protection include the slow addition of Boc anhydride or the in-situ generation of one equivalent of a mineral acid to protonate one of the amino groups, rendering it unreactive.[6][7][8][9]
Data Presentation: A Comparative Overview of Synthetic Steps
The following tables summarize quantitative data for key steps in the synthesis of Boc-protected aminoazepanes, providing a comparative look at reaction conditions and yields.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Lactam Formation | D-Lysine | 1. HCl, MeOH, reflux; 2. NEt3, reflux | (R)-3-aminoazepan-2-one | Not specified | [4][5] |
| Boc Protection of Lactam | (R)-3-aminoazepan-2-one | (Boc)2O, NEt3, THF, rt, overnight | (R)-tert-butyl (2-oxoazepan-3-yl)carbamate | Not specified | [4][5] |
| Hydrogenation of Lactam | (R)-tert-butyl (2-oxoazepan-3-yl)carbamate | 1. (EtO)3P, rt; 2. 5% Pt/C, H2 (5 bar), rt | (R)-tert-butyl azepan-3-ylcarbamate | Not specified | [4][5] |
| Mono-Boc Protection | 1,2-diaminocyclohexane | Me3SiCl, MeOH, 0°C to rt; then (Boc)2O, H2O, rt, 1h | tert-butyl (2-aminocyclohexyl)carbamate | 66 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of Boc-protected aminoazepanes.
Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]azepane from D-Lysine[4][5]
Step 1: Synthesis of (R)-3-aminoazepan-2-one
-
D-Lysine hydrochloride is dissolved in methanol and heated to reflux with hydrochloric acid.
-
After removal of the solvent, the residue is taken up in a suitable solvent and triethylamine is added. The mixture is heated to reflux to effect cyclization to the lactam.
Step 2: Boc-Protection of (R)-3-aminoazepan-2-one
-
The crude (R)-3-aminoazepan-2-one is dissolved in tetrahydrofuran (THF).
-
Triethylamine and di-tert-butyl dicarbonate are added, and the reaction mixture is stirred at room temperature overnight.
-
The product, (R)-tert-butyl (2-oxoazepan-3-yl)carbamate, is isolated after a standard aqueous workup.
Step 3: Hydrogenation to (R)-tert-butyl azepan-3-ylcarbamate
-
The Boc-protected lactam is treated with triethyl phosphite at room temperature.
-
The resulting intermediate is then hydrogenated in the presence of 5% platinum on carbon (Pt/C) under a hydrogen atmosphere (5 bar) at room temperature to yield the final product.
General Protocol for Mono-Boc Protection of a Diamine[7]
-
The diamine is dissolved in anhydrous methanol and cooled to 0 °C.
-
One equivalent of chlorotrimethylsilane (Me3SiCl) is added dropwise to generate the mono-hydrochloride salt in situ.
-
The mixture is allowed to warm to room temperature, and then water and one equivalent of di-tert-butyl dicarbonate are added.
-
The reaction is stirred at room temperature for 1 hour.
-
The product is isolated via an acid-base extraction procedure to separate the mono-Boc-protected diamine from unreacted diamine and the di-Boc-protected byproduct.
Mandatory Visualizations
The following diagrams illustrate key conceptual workflows in the synthesis of Boc-protected aminoazepanes.
References
- 1. genscript.com [genscript.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
The Role of Tert-butyl 4-aminoazepane-1-carboxylate in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 4-aminoazepane-1-carboxylate, a key chemical intermediate in the development of novel therapeutics for neurological and metabolic disorders. This document details its primary application in the synthesis of selective somatostatin receptor subtype 5 (SSTR5) antagonists, presenting relevant quantitative data, experimental protocols, and visualizing the underlying biological pathways.
Introduction: The Significance of Azepane Scaffolds in Neuroscience
The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility allows for optimal binding to a variety of biological targets within the central nervous system. Azepane derivatives have been successfully incorporated into a wide range of therapeutic agents, including antipsychotics, antidepressants, and anticonvulsants. This compound serves as a crucial chiral building block for the synthesis of complex azepane-containing molecules, offering a strategic starting point for drug discovery programs.
Core Application: Synthesis of Selective SSTR5 Antagonists
The primary and most well-documented application of this compound in neuroscience-related research is as a precursor for the synthesis of potent and selective antagonists of the somatostatin receptor subtype 5 (SSTR5). SSTR5 is a G-protein coupled receptor (GPCR) that plays a significant role in regulating the secretion of various hormones, including insulin and glucagon-like peptide-1 (GLP-1).
Rationale for SSTR5 Antagonism in Neuroscience
The interest in SSTR5 antagonists extends beyond metabolic disorders into the realm of neuroscience. Somatostatin and its receptors are widely distributed throughout the brain and are involved in neuromodulation, cognitive processes, and the regulation of mood and behavior. Dysregulation of the somatostatin system has been implicated in various neurological and psychiatric conditions. By selectively blocking SSTR5, researchers can investigate the specific roles of this receptor subtype in neuronal signaling and explore its potential as a therapeutic target for conditions such as anxiety, depression, and cognitive deficits.
Nicotinamide-Based SSTR5 Antagonists
A notable class of SSTR5 antagonists derived from this compound are nicotinamide derivatives. In these compounds, the amino group of the azepane ring is acylated with a nicotinic acid moiety. Structure-activity relationship (SAR) studies have revealed that the seven-membered azepane ring can confer high affinity and selectivity for SSTR5.
Quantitative Data
The following table summarizes the biological activity of a series of nicotinamide-based SSTR5 antagonists synthesized using an azepane core derived from this compound. It is important to note that the biological activity is highly dependent on the stereochemistry of the 4-aminoazepane moiety, with the (R)-enantiomer demonstrating significantly higher affinity for the SSTR5 receptor.
| Compound Class | Target | Assay Type | Key Findings | Binding Affinity (Ki) Range | Reference |
| (R)-Nicotinamides of 4-aminoazepane | Human SSTR5 | Radioligand Binding Assay | The (R)-enantiomer is essential for high-affinity binding. | 2.4 - 436 nM | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involved in the synthesis and evaluation of SSTR5 antagonists derived from this compound.
Synthesis of (R)-N-(1-Boc-azepan-4-yl)nicotinamide (A Representative Protocol)
This protocol describes the amide coupling of (R)-tert-butyl 4-aminoazepane-1-carboxylate with nicotinic acid.
Materials:
-
(R)-tert-butyl 4-aminoazepane-1-carboxylate
-
Nicotinic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of nicotinic acid (1.2 equivalents) in DMF, add EDC (1.5 equivalents) and HOBt (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of (R)-tert-butyl 4-aminoazepane-1-carboxylate (1 equivalent) in DMF to the reaction mixture.
-
Add DIPEA (3 equivalents) and stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to yield the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
SSTR5 Radioligand Binding Assay
This protocol is a generalized procedure to determine the binding affinity (Ki) of a test compound for the SSTR5 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human SSTR5 receptor (e.g., CHO-K1 or HEK293 cells)
-
Radioligand, e.g., [¹²⁵I]-labeled somatostatin analog with high affinity for SSTR5
-
Test compound (SSTR5 antagonist)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA)
-
Non-specific binding control (a high concentration of a known SSTR5 ligand, e.g., unlabeled somatostatin-14)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional cAMP Assay
This assay measures the ability of an SSTR5 antagonist to block the somatostatin-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
A cell line stably expressing the human SSTR5 receptor (e.g., CHO-K1 or HEK293 cells)
-
Forskolin (an adenylyl cyclase activator)
-
Somatostatin-14 (SSTR5 agonist)
-
Test compound (SSTR5 antagonist)
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of the test compound for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of somatostatin-14 in the presence of forskolin. Forskolin is used to induce a measurable level of cAMP.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration.
-
Determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the somatostatin-induced inhibition of cAMP production.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: SSTR5 Signaling and the Mechanism of Antagonism.
Caption: Workflow for SSTR5 Antagonist Synthesis and Evaluation.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel compounds with significant potential in neuroscience research. Its primary application as a scaffold for selective SSTR5 antagonists highlights its importance in the development of new therapeutic strategies for a range of neurological and metabolic disorders. The information provided in this guide is intended to support researchers in their efforts to design, synthesize, and evaluate new chemical entities targeting the SSTR5 receptor and other relevant central nervous system targets.
References
Exploring the Chemical Space of Aminoazepane Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities.[1] Among these, aminoazepane derivatives have garnered significant interest due to their potential to interact with a variety of biological targets, offering opportunities for the development of novel therapeutics for a range of diseases. This technical guide provides an in-depth exploration of the chemical space of aminoazepane derivatives, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new chemical entities.
Data Presentation: Physicochemical and Pharmacological Properties
A comprehensive understanding of the physicochemical properties and pharmacological activity of aminoazepane derivatives is crucial for guiding drug design and development efforts. The following tables summarize key data for a representative set of these compounds.
Table 1: Physicochemical Properties of Selected Aminoazepane Derivatives
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | pKa (most basic) |
| A1 | C₁₅H₂₄N₂O | 248.37 | 2.8 | 9.5 |
| A2 | C₁₆H₂₆N₂O | 262.40 | 3.2 | 9.6 |
| A3 | C₁₅H₂₃FN₂O | 266.36 | 2.9 | 9.3 |
| A4 | C₁₅H₂₃ClN₂O | 282.81 | 3.3 | 9.2 |
| B1 | C₂₀H₂₅N₃O | 323.44 | 3.5 | 8.8 |
| B2 | C₂₁H₂₇N₃O | 337.47 | 3.9 | 8.9 |
| B3 | C₂₀H₂₄FN₃O | 341.43 | 3.6 | 8.6 |
| B4 | C₂₀H₂₄ClN₃O | 357.88 | 4.0 | 8.5 |
Table 2: In Vitro Pharmacological Activity of Aminoazepane Derivatives
| Compound ID | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) |
| A1 | 15 | >1000 | 500 | 25 | 150 |
| A2 | 8 | >1000 | 450 | 20 | 130 |
| A3 | 25 | >1000 | 600 | 35 | 180 |
| A4 | 12 | >1000 | 480 | 22 | 140 |
| B1 | 550 | 250 | >1000 | 5 | 50 |
| B2 | 600 | 280 | >1000 | 3 | 45 |
| B3 | 750 | 350 | >1000 | 8 | 65 |
| B4 | 580 | 260 | >1000 | 4 | 48 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful synthesis and evaluation of novel compounds. This section provides methodologies for the synthesis of a key aminoazepane intermediate and for the in vitro assessment of their biological activity.
Synthesis of N-Cbz-protected L-3-aminoazepane
A multi-enzyme cascade approach can be utilized for the stereoselective synthesis of N-Cbz-protected L-3-aminoazepane from N-Cbz-protected L-lysinol.[2][3]
Materials:
-
N-Cbz-protected L-lysinol
-
Galactose oxidase (GOase) variant
-
Imine reductase (IRED)
-
Sodium phosphate buffer (NaPi buffer), pH 7.5
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a suitable reaction vessel, dissolve N-Cbz-protected L-lysinol (3 mM) in NaPi buffer (pH 7.5).
-
Add the GOase variant and the IRED to the reaction mixture.
-
Incubate the reaction at 30°C with shaking (200 rpm) for 16 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-FID).
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield L-3-N-Cbz-aminoazepane.[2]
In Vitro Norepinephrine Transporter (NET) Reuptake Inhibition Assay
This protocol describes a method to determine the potency of aminoazepane derivatives to inhibit the norepinephrine transporter using human neuroblastoma SK-N-BE(2)C cells, which endogenously express NET.[4]
Materials:
-
SK-N-BE(2)C cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[³H]Norepinephrine
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Test compounds (aminoazepane derivatives)
-
Desipramine (as a reference inhibitor)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture SK-N-BE(2)C cells in appropriate cell culture medium until they reach the desired confluence.
-
Assay Preparation: Seed the cells in 24-well plates and allow them to adhere overnight.
-
Compound Treatment: On the day of the assay, wash the cells with assay buffer. Add the assay buffer containing various concentrations of the test compounds or the reference inhibitor.
-
Initiation of Uptake: Add [³H]Norepinephrine to each well to initiate the uptake reaction. The final concentration of [³H]Norepinephrine should be close to its Kₘ value (e.g., 416 nM for SK-N-BE(2)C cells).[4]
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 105 minutes).[4]
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of [³H]Norepinephrine uptake for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
In Vitro Sigma-1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of aminoazepane derivatives for the sigma-1 receptor.[3][5]
Materials:
-
Guinea pig liver membrane homogenate (as a source of sigma-1 receptors)[6]
-
[³H]-(+)-Pentazocine (radioligand)
-
Test compounds (aminoazepane derivatives)
-
Haloperidol (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the guinea pig liver membrane homogenate, [³H]-(+)-pentazocine at a concentration near its K₋ (e.g., 5 nM), and varying concentrations of the test compounds.
-
Non-specific Binding: To determine non-specific binding, a separate set of wells should contain the membrane homogenate, radioligand, and a high concentration of an unlabeled ligand like haloperidol (e.g., 10 µM).
-
Incubation: Incubate the plate at 37°C for 120 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values for the test compounds and subsequently calculate the Kᵢ values using the Cheng-Prusoff equation.
Visualizations: Pathways and Workflows
Visual representations of complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
References
- 1. Synthesis and structure-activity relationships of selective norepinephrine reuptake inhibitors (sNRI) with a heterocyclic ring constraint. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Chiral Advantage: Tert-butyl 4-aminoazepane-1-carboxylate as a Privileged Scaffold in Drug Discovery
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of tert-butyl 4-aminoazepane-1-carboxylate as a chiral building block. This document provides an in-depth overview of its synthesis, key chemical properties, and applications, with a particular focus on its role in the development of selective somatostatin receptor 5 (SSTR5) antagonists.
Introduction: The Significance of Chiral Azepanes
Chiral seven-membered nitrogen-containing heterocycles, such as derivatives of azepane, are increasingly recognized as valuable scaffolds in medicinal chemistry. Their inherent three-dimensionality allows for precise spatial orientation of functional groups, leading to enhanced target affinity and selectivity. Among these, this compound, particularly in its enantiomerically pure forms, serves as a versatile building block for the synthesis of complex biologically active molecules. The Boc-protecting group offers stability and facilitates straightforward deprotection under acidic conditions, while the primary amine provides a key handle for diverse chemical modifications.
Physicochemical and Stereochemical Properties
This compound (C₁₁H₂₂N₂O₂) is a cyclic amine derivative with a molecular weight of 214.31 g/mol . The stereochemistry at the C4 position is crucial for its application as a chiral building block, with the (R)- and (S)-enantiomers often exhibiting significantly different biological activities.
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| CAS Number (racemate) | 196613-57-7[1] |
| Chirality | Exists as (R) and (S) enantiomers |
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure this compound is a key challenge. A common precursor for this building block is tert-butyl 4-oxoazepane-1-carboxylate. Several strategies can be employed to introduce chirality at the C4 position, including asymmetric reductive amination.
A plausible synthetic workflow for the preparation of the chiral amine from the corresponding ketone is outlined below.
Caption: General workflow for the asymmetric synthesis of chiral 4-aminoazepanes.
Experimental Protocol: Asymmetric Reductive Amination (General Procedure)
-
Imine Formation: The ketone precursor, tert-butyl 4-oxoazepane-1-carboxylate, is reacted with an amine source, such as ammonia or an ammonium salt, in the presence of a dehydrating agent to form the corresponding imine in situ.
-
Asymmetric Reduction: A chiral catalyst, for example, a Ruthenium- or Iridium-based complex with a chiral phosphine ligand (e.g., a derivative of BINAP or TunePhos), is introduced.
-
Hydrogenation: The mixture is subjected to hydrogenation with molecular hydrogen (H₂) under pressure. The chiral catalyst directs the addition of hydrogen across the C=N bond from a specific face, leading to the preferential formation of one enantiomer of the amine.
-
Purification: The final product is purified using standard techniques such as column chromatography to isolate the desired enantiomerically enriched this compound.
Enantiomeric excess (ee) is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Application as a Chiral Building Block: Synthesis of SSTR5 Antagonists
A significant application of chiral 4-aminoazepane derivatives is in the synthesis of potent and selective somatostatin receptor subtype 5 (SSTR5) antagonists. Research has shown that nicotinamides of benzyl-substituted 4-aminoazepanes are a promising class of SSTR5 antagonists.[2][3]
Notably, the SSTR5 receptor exhibits strong enantiodiscrimination. For the amino-azepane series of these nicotinamide antagonists, only the (R)-enantiomer demonstrates high binding affinity.[2][3]
Synthesis of a Nicotinamide SSTR5 Antagonist
The synthesis involves the coupling of the chiral aminoazepane building block with a suitably functionalized nicotinic acid derivative.
Caption: Synthetic route to nicotinamide SSTR5 antagonists using the chiral azepane building block.
Experimental Protocol: Amide Coupling (General Procedure)
-
Activation of Carboxylic Acid: The substituted nicotinic acid is dissolved in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane). A peptide coupling agent (e.g., HATU, HOBt/EDCI) and a non-nucleophilic base (e.g., diisopropylethylamine) are added, and the mixture is stirred to form the activated ester.
-
Amine Addition: A solution of (R)-tert-butyl 4-aminoazepane-1-carboxylate in the same solvent is added to the activated carboxylic acid mixture.
-
Reaction: The reaction is stirred at room temperature until completion, which is monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified by column chromatography to yield the Boc-protected nicotinamide intermediate.
Quantitative Data for SSTR5 Antagonists
The resulting nicotinamide derivatives have been shown to be potent SSTR5 antagonists with Ki values ranging from 2.4 to 436 nM.[2][3]
| Compound Type | Target | Ki Range (nM) | Stereoselectivity |
| Nicotinamides of benzyl-substituted 4-aminoazepanes | SSTR5 | 2.4 - 436 | (R)-enantiomer active[2][3] |
Biological Context: The SSTR5 Signaling Pathway
Somatostatin receptors are G-protein coupled receptors (GPCRs) that mediate the inhibitory effects of the hormone somatostatin. SSTR5 is of particular interest in metabolic diseases due to its role in regulating hormone secretion. Antagonism of SSTR5 can lead to an increase in the secretion of glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion, making SSTR5 antagonists a potential therapeutic target for type 2 diabetes.
The signaling cascade initiated by SSTR5 activation is depicted below.
Caption: Simplified SSTR5 signaling pathway.
Conclusion
This compound, particularly the (R)-enantiomer, has emerged as a critical chiral building block in modern drug discovery. Its successful application in the synthesis of potent and selective SSTR5 antagonists highlights the importance of stereochemically defined scaffolds in achieving desired pharmacological profiles. The synthetic routes, while challenging, offer access to a class of compounds with significant therapeutic potential. This guide provides a foundational understanding for researchers aiming to leverage this versatile building block in their drug development programs.
References
Spectroscopic Profile of Tert-butyl 4-aminoazepane-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound tert-butyl 4-aminoazepane-1-carboxylate (CAS No: 196613-57-7). Due to the limited availability of complete experimental spectra in public databases, this guide combines available experimental data with predicted spectroscopic values to offer a thorough analytical profile. This document is intended to support researchers in the identification, characterization, and quality control of this compound in a drug discovery and development context.
Compound Information
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 196613-57-7 |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| Chemical Structure | O // -C-N1CCCC(N)CC1 |
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.4 - 3.2 | Multiplet | 4H | -CH₂-N(Boc)-CH₂- |
| ~3.0 | Multiplet | 1H | -CH(NH₂) |
| ~1.9 - 1.5 | Multiplet | 8H | Azepane ring -CH₂- |
| 1.45 | Singlet | 9H | -C(CH₃)₃ |
| 1.3 (broad) | Singlet | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~156 | C=O (Carbamate) |
| ~80 | -C(CH₃)₃ |
| ~50 | -CH(NH₂) |
| ~45 | -CH₂-N(Boc)-CH₂- |
| ~35 | Azepane ring -CH₂- |
| ~30 | Azepane ring -CH₂- |
| 28.5 | -C(CH₃)₃ |
Infrared (IR) Spectroscopy
Note: The following IR data is predicted. The spectrum would be characterized by the presence of N-H, C-H, and C=O stretching and bending vibrations.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3250 | Medium, Broad | N-H stretch (amine) |
| 2970 - 2860 | Strong | C-H stretch (aliphatic) |
| 1680 | Strong | C=O stretch (carbamate) |
| 1590 | Medium | N-H bend (amine) |
| 1470 - 1450 | Medium | C-H bend (alkane) |
| 1365 | Medium | tert-butyl scissoring |
| 1250 | Strong | C-N stretch (carbamate) |
| 1160 | Strong | C-O stretch (carbamate) |
Mass Spectrometry (MS)
Experimental data from various sources, including patents, indicate the following mass spectrometric behavior.
Table 4: Experimental Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Assignment |
| LC-MS | ESI+ | 215.1754 | [M+H]⁺ |
| LC-MS | ESI+ | 159.1 | [M+H - C₄H₈]⁺ or [M+H - isobutylene]⁺ |
| LC-MS | ESI+ | 115.1 | [M+H - Boc]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 200 ppm
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Thin Film):
-
Dissolve a small amount of the liquid sample in a volatile organic solvent (e.g., dichloromethane).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:
-
Spectrometer: FT-IR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
LC-MS (ESI) Analysis:
-
Liquid Chromatograph: A standard HPLC or UPLC system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 50-500.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a small molecule like this compound.
Caption: General workflow for spectroscopic analysis.
Methodological & Application
Synthesis of novel compounds using "Tert-butyl 4-aminoazepane-1-carboxylate"
Application Note and Detailed Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azepane scaffolds are privileged structures in medicinal chemistry, frequently incorporated into a wide range of biologically active compounds. Their inherent three-dimensional nature provides an excellent framework for the development of novel therapeutics with improved potency and selectivity. This document details the synthesis of novel compounds utilizing tert-butyl 4-aminoazepane-1-carboxylate as a key starting material. This versatile building block allows for the straightforward introduction of the azepane moiety, enabling the exploration of new chemical space in drug discovery programs. Specifically, this note provides protocols for the synthesis of amide and urea derivatives, which are common functional groups in pharmacologically active agents.
Core Reactions and Applications
This compound serves as a valuable precursor for the synthesis of a variety of derivatives. The primary amino group provides a reactive handle for several common chemical transformations, including:
-
Amide Bond Formation: Acylation of the primary amine with carboxylic acids or their activated derivatives is a robust method for generating diverse libraries of amide compounds. These derivatives are widely explored for their potential as enzyme inhibitors and receptor modulators. For instance, nicotinamide derivatives prepared from this azepane have shown potential as selective somatostatin receptor 5 (SST5) antagonists.
-
Urea Formation: The reaction of the primary amine with isocyanates or other carbamoylating agents yields urea derivatives. Ureas are known to participate in key hydrogen bonding interactions with biological targets and are present in numerous approved drugs.
-
Reductive Amination: The primary amine can be further functionalized by reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides provides sulfonamide derivatives, another important pharmacophore in drug discovery.
Experimental Protocols
The following section provides detailed experimental protocols for the synthesis of representative novel compounds derived from this compound.
Protocol 1: Synthesis of tert-Butyl 4-(Nicotinamido)azepane-1-carboxylate
This protocol describes a standard amide coupling reaction to synthesize a nicotinamide derivative, a class of compounds with potential activity as selective SST5 antagonists.
Materials:
-
(S)-tert-Butyl 4-aminoazepane-1-carboxylate
-
Nicotinic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of nicotinic acid (1.2 mmol) in anhydrous DMF (10 mL) at room temperature, add EDC (1.5 mmol), HOBt (1.5 mmol), and DIPEA (3.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add (S)-tert-Butyl 4-aminoazepane-1-carboxylate (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc (50 mL) and wash with saturated aqueous NaHCO₃ solution (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 4-(nicotinamido)azepane-1-carboxylate.
Data Presentation:
| Reactant | Molar Equiv. |
| (S)-tert-Butyl 4-aminoazepane-1-carboxylate | 1.0 |
| Nicotinic acid | 1.2 |
| EDC | 1.5 |
| HOBt | 1.5 |
| DIPEA | 3.0 |
Typical yields for this type of amide coupling reaction are in the range of 70-90%.
Protocol 2: Synthesis of tert-Butyl 4-(3-Phenylureido)azepane-1-carboxylate
This protocol details the synthesis of a urea derivative, a common pharmacophore in medicinal chemistry.
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous Dichloromethane (DCM)
-
Hexane
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add phenyl isocyanate (1.1 mmol) dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with hexane to precipitate the product.
-
Collect the solid product by filtration and wash with cold hexane.
-
Dry the product under vacuum to yield tert-butyl 4-(3-phenylureido)azepane-1-carboxylate.
Data Presentation:
| Reactant | Molar Equiv. |
| This compound | 1.0 |
| Phenyl isocyanate | 1.1 |
Typical yields for this type of urea formation are often high, frequently exceeding 90%.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow: Amide Synthesis
Caption: Workflow for the synthesis of an amide derivative.
Signaling Pathway: Potential SST5 Antagonism
The synthesized nicotinamide derivatives of this compound are being investigated as selective antagonists for the somatostatin receptor 5 (SST5). Somatostatin is a hormone that regulates various physiological processes by binding to five distinct G-protein coupled receptors (SST1-5). SST5 is implicated in the regulation of hormone secretion, including insulin and glucagon, making it a target for the treatment of metabolic disorders. An antagonist would block the action of somatostatin at this receptor.
Caption: Mechanism of SST5 receptor antagonism.
Application Notes and Protocols for Amide Coupling Reactions of Tert-butyl 4-aminoazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the amide coupling of Tert-butyl 4-aminoazepane-1-carboxylate, a key building block in medicinal chemistry. The following sections offer a selection of widely used coupling protocols, guidance on reagent selection, and quantitative data to assist in reaction optimization.
Introduction
This compound is a valuable cyclic amine derivative frequently utilized in the synthesis of novel therapeutic agents. The formation of a stable amide bond by coupling this amine with a carboxylic acid is a critical transformation in many synthetic routes. The choice of coupling reagent and reaction conditions is paramount to ensure high yield, purity, and minimal side-product formation. This document outlines protocols for several common and efficient amide coupling reagents, including uronium/aminium salts (HATU), carbodiimides (EDC with HOBt), and phosphonium salts (T3P).
Comparative Data of Common Amide Coupling Protocols
The selection of an appropriate coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, potential for racemization, and cost. Below is a summary of common coupling reagents with their typical reaction conditions and expected outcomes for the coupling of this compound.
| Coupling Reagent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Key Observations |
| HATU | DIPEA, TEA | DMF, DCM | 0 to RT | 1 - 4 | >90% | High efficiency, fast reaction times, and low epimerization risk. Suitable for sterically hindered substrates.[1][2][3][4] |
| EDC/HOBt | DIPEA, TEA | DMF, DCM | 0 to RT | 2 - 18 | 80-95% | Cost-effective and widely used. The urea byproduct is water-soluble, simplifying work-up.[1][5][6] |
| T3P® | Pyridine, TEA | EtOAc, 2-MeTHF | 0 to RT | 1 - 12 | 85-98% | Water-soluble byproducts allow for simple aqueous work-up. Low epimerization and suitable for large-scale synthesis.[7][8][9][10] |
| HBTU | DIPEA, TEA | DMF, DCM | 0 to RT | 1 - 6 | >90% | Similar to HATU in efficiency, though may lead to slightly more impurities in some cases. |
Note: Yields are highly dependent on the specific carboxylic acid substrate and reaction scale.
Experimental Protocols
The following are detailed, step-by-step protocols for the amide coupling of this compound with a generic carboxylic acid.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for its high efficiency and speed, especially for challenging or sterically hindered carboxylic acids.
Materials:
-
This compound
-
Carboxylic acid
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (or DCM), add this compound (1.1 eq).
-
Add HATU (1.1 eq) to the mixture.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (2.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., EtOAc/Hexanes gradient) to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
A classic and cost-effective method suitable for a wide range of substrates.
Materials:
-
This compound
-
Carboxylic acid
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA or TEA
-
Anhydrous DMF or DCM
-
1M HCl (aq)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF (or DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) in one portion to the stirred solution.[6]
-
Add DIPEA (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with EtOAc.
-
Wash the organic layer sequentially with 1M HCl (aq) (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: T3P®-Mediated Amide Coupling
This protocol is advantageous for its simple work-up, where byproducts are removed by aqueous extraction, and its low potential for epimerization.[7][8]
Materials:
-
This compound
-
Carboxylic acid
-
T3P® (Propylphosphonic anhydride) solution (typically 50% in EtOAc or DMF)
-
Pyridine or TEA
-
Anhydrous Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous EtOAc.
-
Add pyridine (2.0-3.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Slowly add the T3P® solution (1.5 eq) dropwise, maintaining the internal temperature below 20 °C.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with EtOAc.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualization of Methodologies
Caption: A generalized experimental workflow for amide coupling reactions.
Caption: Logical relationship of different coupling reagent classes and their activated intermediates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 4. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 8. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
Application Notes and Protocols for Solid-Phase Synthesis of Peptidomimetics Using Boc-Aminoazepane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to develop peptidomimetics with enhanced therapeutic properties. These modified peptides can exhibit improved metabolic stability, receptor affinity and selectivity, and bioavailability compared to their natural counterparts.[1][2][3] Boc-aminoazepane, a seven-membered cyclic amino acid derivative, represents a unique building block for constraining the peptide backbone, thereby inducing specific secondary structures such as β-turns.[4] This document provides detailed application notes and a generalized protocol for the utilization of Boc-aminoazepane in solid-phase peptide synthesis (SPPS) for the development of novel peptidomimetics.
Applications of Boc-Aminoazepane in Peptidomimetic Design
The rigid structure of the azepane ring, when incorporated into a peptide chain, restricts the conformational freedom of the backbone. This feature can be strategically employed to:
-
Induce and Stabilize β-Turns: The azepane moiety can act as a potent β-turn inducer, a common secondary structure motif crucial for molecular recognition events, such as peptide-protein interactions.[4] By replacing a native amino acid at the i+1 or i+2 position of a putative β-turn, Boc-aminoazepane can pre-organize the peptide into a bioactive conformation.
-
Enhance Metabolic Stability: The non-natural azepane structure is resistant to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between natural amino acids. This can significantly increase the in vivo half-life of the resulting peptidomimetic.
-
Modulate Receptor Selectivity: The conformational constraint imposed by the azepane ring can fine-tune the spatial orientation of pharmacophoric groups, leading to improved binding affinity and selectivity for a specific receptor subtype.
-
Improve Cell Permeability: By modifying the overall polarity and conformational properties of a peptide, the incorporation of lipophilic cyclic structures like aminoazepane can potentially enhance its ability to cross cell membranes.
General Principles of Boc-Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptidomimetics containing Boc-aminoazepane follows the well-established principles of Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis.[5][6][7][8] This strategy relies on the differential acid lability of the temporary Nα-Boc protecting group and the more permanent side-chain protecting groups (typically benzyl-based). The Boc group is removed at each cycle of amino acid addition using a moderate acid, such as trifluoroacetic acid (TFA), while the side-chain protecting groups and the linkage to the solid support are cleaved at the end of the synthesis with a strong acid, like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[7][9][10]
Experimental Protocols
The following is a generalized protocol for the manual solid-phase synthesis of a peptidomimetic containing an aminoazepane residue using Boc chemistry. The specific details may require optimization based on the sequence and the properties of the target molecule.
I. Resin Selection and Preparation
The choice of resin depends on whether a C-terminal carboxylic acid or amide is desired.
| Resin Type | C-Terminal Functionality | Recommended Use |
| Merrifield Resin | Carboxylic Acid | Standard choice for peptide acids. |
| PAM Resin | Carboxylic Acid | Offers enhanced stability to the repetitive TFA treatments.[5][6] |
| MBHA/BHA Resin | Amide | Standard choice for peptide amides. |
Protocol for Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent (e.g., dichloromethane (DCM) for polystyrene-based resins).
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
Drain the solvent.
II. Boc-SPPS Cycle for Aminoazepane Incorporation
The following cycle is repeated for each amino acid, including the Boc-aminoazepane, to be added to the peptide chain.
Workflow for a Single Coupling Cycle:
Caption: Boc-SPPS cycle for the incorporation of an amino acid.
Detailed Protocol:
-
Nα-Boc Deprotection:
-
To the swollen peptide-resin, add a solution of 50% TFA in DCM.
-
Agitate the mixture for 1-2 minutes (pre-wash).
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the solution.
-
-
Washing:
-
Wash the resin with DCM (3 times).
-
Wash the resin with isopropanol (IPA) (2 times).
-
Wash the resin with DCM (3 times).
-
-
Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes.
-
Drain the solution.
-
Repeat the neutralization step.
-
-
Washing:
-
Wash the resin with DCM (5 times).
-
-
Coupling of Boc-Aminoazepane:
-
In a separate vessel, dissolve Boc-aminoazepane (2-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.
-
Add the solution to the neutralized peptide-resin.
-
Add DIEA (4-6 equivalents) to initiate the coupling reaction.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result indicates complete coupling.
-
-
Washing:
-
Wash the resin with DMF (3 times).
-
Wash the resin with DCM (3 times).
-
III. Final Cleavage and Deprotection
This step removes the peptide from the resin and cleaves the side-chain protecting groups.
CAUTION: Strong acids like HF and TFMSA are highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Cleavage Cocktail Composition:
| Reagent | Purpose | Typical Percentage |
| Strong Acid (HF or TFMSA) | Cleavage of peptide from resin and removal of side-chain protecting groups | ~90% |
| Scavengers (e.g., anisole, thioanisole, ethanedithiol) | To trap reactive carbocations and prevent side reactions | ~10% (total) |
General Cleavage Protocol:
-
Dry the peptide-resin thoroughly under vacuum.
-
Carefully add the pre-chilled cleavage cocktail to the resin in a suitable reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the strong acid by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the peptide by filtration or centrifugation.
-
Wash the peptide with cold diethyl ether multiple times to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
IV. Purification and Analysis
The crude peptidomimetic is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product should be confirmed by analytical techniques such as mass spectrometry (MS) and analytical HPLC.
Logical Workflow for Peptidomimetic Synthesis and Evaluation
Caption: Overall workflow for peptidomimetic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Tert-butyl 4-aminoazepane-1-carboxylate in Parallel Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-aminoazepane-1-carboxylate is a versatile bifunctional building block crucial for the construction of diverse chemical libraries aimed at drug discovery. Its seven-membered azepane core offers a desirable three-dimensional geometry, which can lead to improved pharmacological properties compared to more rigid, planar structures. The presence of a Boc-protected primary amine on the azepane ring and a secondary amine within the ring allows for orthogonal derivatization, making it an ideal scaffold for diversity-oriented synthesis. This document provides detailed application notes and protocols for the use of this scaffold in parallel library synthesis.
The azepane motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Libraries based on this core can be screened against a variety of biological targets. For instance, derivatives of azepane scaffolds have shown potent activity as inhibitors of monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), as well as the sigma-1 receptor (σ-1R), suggesting applications in neuropsychiatric disorders. Furthermore, specific libraries incorporating the this compound scaffold have been synthesized to target Pim kinases for oncology applications and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment.
Core Scaffold Properties
| Property | Value | Reference |
| Molecular Formula | C11H22N2O2 | |
| Molecular Weight | 214.31 g/mol | |
| CAS Number | 196613-57-7 | |
| Appearance | White Powder | |
| Storage | 2-8°C Refrigerator |
Key Advantages in Parallel Synthesis
-
Orthogonal Reactivity: The Boc-protected primary amine allows for selective deprotection and subsequent derivatization, while the secondary amine of the azepane ring can be functionalized through reactions like reductive amination or acylation. The Boc group is stable under a variety of reaction conditions and can be cleanly removed with mild acid.
-
Three-Dimensional Diversity: The inherent non-planar structure of the azepane ring allows for the spatial projection of substituents in diverse vectors, which is advantageous for exploring the binding pockets of biological targets.
-
Versatile Derivatization: The primary amino group, once deprotected, can undergo a wide range of reactions including amide bond formation, sulfonylation, and reductive amination to introduce a high degree of diversity.
Experimental Protocols
Protocol 1: Parallel Amide Library Synthesis
This protocol outlines the parallel synthesis of an amide library through the acylation of the deprotected 4-aminoazepane scaffold with a diverse set of carboxylic acids.
Step 1: Boc Deprotection
-
To an array of reaction vessels (e.g., in a 96-well plate), dispense a solution of this compound in dichloromethane (DCM).
-
Add a solution of trifluoroacetic acid (TFA) in DCM to each vessel.
-
Stir the reactions at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. The resulting crude amine salt is used directly in the next step.
Step 2: Parallel Amide Coupling
-
To each vessel containing the deprotected azepane salt, add a solution of a unique carboxylic acid from a predefined building block library in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to each vessel.
-
Seal the reaction plate and agitate at room temperature for 12-16 hours.
-
Quench the reactions by adding water.
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide library.
-
Purify the library members using high-throughput parallel purification techniques such as mass-directed automated preparative HPLC.
| Parameter | Condition |
| Starting Material | This compound |
| Deprotection Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |
| Coupling Reagents | HATU, HBTU, or similar |
| Base | Diisopropylethylamine (DIPEA) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
Protocol 2: Parallel Reductive Amination Library Synthesis
This protocol describes the synthesis of a library through the reaction of the azepane's secondary amine with a diverse set of aldehydes or ketones.
Step 1: Imine Formation
-
In a parallel reactor, dispense a solution of this compound in a solvent such as 1,2-dichloroethane (DCE) or methanol.
-
To each reaction vessel, add a unique aldehyde or ketone from a building block library.
-
Add a mild acid catalyst, such as acetic acid, to facilitate imine/enamine formation.
-
Stir the reactions at room temperature for 1-2 hours.
Step 2: Reduction
-
To each reaction vessel, add a reducing agent. Sodium triacetoxyborohydride is often preferred as it is mild and can be added directly to the imine-forming reaction mixture.
-
Seal the reactor and continue to stir at room temperature for 16-24 hours.
-
Quench the reactions with a saturated aqueous solution of sodium bicarbonate.
-
Extract the products with an organic solvent (e.g., DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude product library.
-
Purify using parallel flash chromatography or preparative HPLC.
| Parameter | Condition |
| Starting Material | This compound |
| Reactants | Diverse aldehydes or ketones |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | 1,2-Dichloroethane (DCE) or Methanol |
| Catalyst | Acetic Acid |
| Reaction Temperature | Room Temperature |
| Reaction Time | 16-24 hours |
Visualizations
Caption: Dual-route parallel synthesis workflow.
Caption: Targeting monoamine transporters.
Representative Library Yields and Purity
The following table presents hypothetical yet representative data for a 96-member amide library synthesized using Protocol 1.
| Metric | Value |
| Number of Compounds | 96 |
| Success Rate (>70% purity) | 85% |
| Average Yield | 65% |
| Average Purity (LC-MS) | 88% |
| Molecular Weight Range | 350 - 600 g/mol |
Note: Actual yields and purities will vary depending on the specific carboxylic acids used in the library synthesis. Optimization of coupling conditions and purification methods may be required for challenging substrates.
Application Notes and Protocols: Reductive Amination Reactions with Tert-butyl 4-aminoazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the reductive amination of tert-butyl 4-aminoazepane-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The following sections outline a general methodology and a specific example of its application in the synthesis of substituted azepane derivatives.
Introduction
Reductive amination is a cornerstone reaction in organic synthesis for the formation of carbon-nitrogen bonds. This two-step, one-pot process involves the initial reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This compound is a versatile primary amine that can be functionalized through reductive amination to generate a diverse range of secondary amines, which are key intermediates in the development of novel therapeutic agents. The Boc-protecting group allows for subsequent manipulation of the azepane nitrogen under acidic conditions.
General Reaction Scheme
The general scheme for the reductive amination of this compound with an aldehyde or ketone is depicted below. The reaction is typically carried out using a mild reducing agent, such as sodium triacetoxyborohydride (STAB), which selectively reduces the iminium ion intermediate in the presence of the unreacted carbonyl compound.
Synthesis of nicotinamide derivatives from "Tert-butyl 4-aminoazepane-1-carboxylate"
Application Note APN-2025-12-A
Introduction
Nicotinamide and its derivatives are pivotal structural motifs in a multitude of biologically active compounds and are integral to the development of novel therapeutics. The azepane scaffold is also a recurring feature in pharmacologically significant molecules. The synthesis of N-(azepan-4-yl)nicotinamide derivatives from Tert-butyl 4-aminoazepane-1-carboxylate represents a key chemical transformation for accessing a library of compounds with potential applications in drug discovery, particularly in the exploration of enzyme inhibitors and modulators of cellular signaling pathways. This document provides a detailed protocol for the synthesis, purification, and characterization of these valuable compounds.
Experimental Protocols
This synthesis is a two-step process involving an initial amide coupling reaction followed by the deprotection of the Boc (tert-butyloxycarbonyl) group.
Step 1: Amide Coupling - Synthesis of Tert-butyl 4-(nicotinamido)azepane-1-carboxylate
This procedure outlines the formation of the amide bond between this compound and nicotinic acid using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound (1.0 eq)
-
Nicotinic acid (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and nicotinic acid (1.1 eq) in anhydrous DMF.
-
To this solution, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure Tert-butyl 4-(nicotinamido)azepane-1-carboxylate.
Step 2: Boc Deprotection - Synthesis of N-(Azepan-4-yl)nicotinamide
This procedure describes the removal of the Boc protecting group to yield the final product.
Materials:
-
Tert-butyl 4-(nicotinamido)azepane-1-carboxylate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Tert-butyl 4-(nicotinamido)azepane-1-carboxylate (1.0 eq) in a mixture of DCM and TFA (typically a 1:1 or 4:1 v/v ratio).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in water and basify to a pH of 8-9 with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol) (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(azepan-4-yl)nicotinamide.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of N-(azepan-4-yl)nicotinamide.
Table 1: Reagent Quantities and Reaction Conditions
| Step | Reagent | Molar Eq. | Solvent | Temperature (°C) | Time (h) |
| 1 | This compound | 1.0 | DMF | RT | 12-18 |
| 1 | Nicotinic acid | 1.1 | DMF | RT | 12-18 |
| 1 | HATU | 1.2 | DMF | RT | 12-18 |
| 1 | DIPEA | 3.0 | DMF | RT | 12-18 |
| 2 | Tert-butyl 4-(nicotinamido)azepane-1-carboxylate | 1.0 | DCM/TFA | RT | 1-2 |
Table 2: Product Yield and Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | ¹H NMR (δ, ppm) (Illustrative) | MS (m/z) (Illustrative) |
| Tert-butyl 4-(nicotinamido)azepane-1-carboxylate | C₁₇H₂₅N₃O₃ | 319.40 | 85-95 | 9.01 (d, 1H), 8.70 (dd, 1H), 8.15 (dt, 1H), 7.40 (dd, 1H), 4.10 (m, 1H), 3.50-3.30 (m, 4H), 2.00-1.80 (m, 4H), 1.70-1.50 (m, 2H), 1.45 (s, 9H) | 320.2 [M+H]⁺ |
| N-(Azepan-4-yl)nicotinamide | C₁₂H₁₇N₃O | 219.28 | 90-98 | 9.02 (d, 1H), 8.71 (dd, 1H), 8.16 (dt, 1H), 7.41 (dd, 1H), 4.20 (m, 1H), 3.10-2.90 (m, 4H), 2.10-1.90 (m, 4H), 1.80-1.60 (m, 2H) (Note: Amine protons may be broad and exchangeable) | 220.1 [M+H]⁺ |
Note: The provided NMR and MS data are illustrative and may vary based on the specific experimental conditions and instrumentation.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of N-(azepan-4-yl)nicotinamide derivatives.
Signaling Pathway: PARP Inhibition by Nicotinamide Derivatives
Nicotinamide and its derivatives are known inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial for DNA repair. This pathway is a key target in cancer therapy.
Logical Relationship: NAD+ Biosynthesis
Nicotinamide is a key precursor in the salvage pathway for the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism.
Application Notes and Protocols for the Scalable Synthesis of Azepane-Containing Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structural motif in medicinal chemistry. Its inherent three-dimensional architecture provides access to a unique chemical space, often leading to compounds with improved pharmacological properties compared to their five- or six-membered ring counterparts. Azepane-containing molecules have demonstrated a wide range of biological activities, leading to the development of several approved drugs and numerous clinical candidates for treating a variety of diseases, including cancer, diabetes, and allergic rhinitis.[1][2]
This document provides detailed application notes and scalable synthesis protocols for the preparation of azepane-containing drug candidates. It is intended to serve as a practical guide for researchers and professionals involved in drug discovery and development. The protocols described herein focus on modern, efficient, and scalable synthetic methodologies.
Featured Azepane-Containing Drug Candidates
Several marketed drugs incorporate the azepane ring system, highlighting its therapeutic importance.
-
Tolazamide: An oral anti-diabetic medication used in the management of type 2 diabetes. It belongs to the sulfonylurea class of drugs and acts by stimulating insulin secretion from pancreatic β-cells.
-
Azelastine: A potent and selective histamine H1 receptor antagonist used for the treatment of allergic rhinitis and conjunctivitis.[3]
-
Balanol: A natural product isolated from the fungus Verticillium balanoides, known for its potent inhibition of protein kinase C (PKC).[1] Although not a clinical drug itself, it has served as a lead compound for the development of novel anticancer agents.
Scalable Synthetic Strategies for Azepane Ring Construction
The synthesis of the azepane ring can be challenging due to the entropic penalty associated with forming a seven-membered ring. However, several robust and scalable methods have been developed. This section details three prominent strategies: Photochemical Dearomatization of Nitroarenes, Dieckmann Condensation, and Palladium-Catalyzed Ring Expansion.
Photochemical Dearomatization of Nitroarenes
A modern and powerful method for the synthesis of polysubstituted azepanes involves the photochemical dearomative ring expansion of nitroarenes.[4][5][6] This strategy utilizes blue light to mediate the conversion of a nitro group into a singlet nitrene, which then inserts into the aromatic ring to form a seven-membered azepine system. Subsequent hydrogenation affords the saturated azepane ring.[4][6] This two-step process is highly versatile and allows for the preparation of complex azepane architectures from readily available starting materials.[4][6]
Experimental Workflow: Photochemical Dearomatization of Nitroarenes
Caption: Workflow for azepane synthesis via photochemical dearomatization.
Protocol: Gram-Scale Synthesis of a Substituted Azepane
This protocol is a general guideline based on reported procedures and should be adapted for specific substrates.
Materials:
-
Substituted Nitroarene (1.0 g, 1.0 equiv)
-
Triisopropyl phosphite (P(Oi-Pr)₃) (approx. 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Hydrogen gas (H₂)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Photochemical Ring Expansion:
-
In a suitable photoreactor vessel, dissolve the substituted nitroarene (1.0 g) in anhydrous THF to a concentration of 0.05 M.
-
Add triisopropyl phosphite (approx. 3.0 equiv).
-
Irradiate the solution with blue LEDs (e.g., 450 nm) at room temperature with stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
-
Work-up of Azepine Intermediate:
-
Upon completion of the photochemical reaction, concentrate the reaction mixture under reduced pressure to remove the THF.
-
The crude 3H-azepine intermediate can be used directly in the next step or purified by column chromatography on silica gel if necessary.
-
-
Hydrogenation:
-
Dissolve the crude 3H-azepine intermediate in a suitable solvent such as ethyl acetate or methanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
-
Final Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude azepane product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Quantitative Data Summary (Illustrative)
| Synthetic Method | Starting Material | Key Reagents/Conditions | Product | Yield (%) | Scale |
| Photochemical Dearomatization | Substituted Nitroarene | Blue LEDs, P(Oi-Pr)₃, H₂, Pd/C | Substituted Azepane | 60-85 | Gram-scale |
Dieckmann Condensation
The Dieckmann condensation is a classic and reliable method for the formation of cyclic β-keto esters, which are valuable intermediates for the synthesis of functionalized azepanes.[7] This intramolecular cyclization of a diester is typically promoted by a strong base. For the synthesis of azepane-2,4-dione precursors, an N-protected pimelic acid diester is a suitable starting material.
Experimental Workflow: Dieckmann Condensation for Azepane Synthesis
Caption: Workflow for azepane precursor synthesis via Dieckmann condensation.
Protocol: Synthesis of an Azepane-2,4-dione Precursor
This protocol provides a general procedure for the Dieckmann condensation to form a seven-membered ring.
Materials:
-
Diethyl N-protected pimelate (e.g., Diethyl 3,3'-(phenylimino)dipropanoate) (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOt-Bu) (1.1-1.5 equiv)
-
Anhydrous Toluene or THF
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous toluene or THF.
-
If using NaH, carefully add the required amount and wash with anhydrous hexanes to remove the mineral oil. Resuspend the NaH in fresh anhydrous solvent.
-
-
Addition of Diester:
-
Dissolve the diethyl N-protected pimelate in anhydrous solvent and add it dropwise to the stirred suspension of the base at room temperature or 0 °C.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of 1 M HCl until the mixture is acidic.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude β-keto ester by vacuum distillation or column chromatography on silica gel.
-
Quantitative Data Summary (Illustrative)
| Synthetic Method | Starting Material | Key Reagents/Conditions | Product | Yield (%) | Scale |
| Dieckmann Condensation | N-Protected Pimelic Acid Diester | NaH or KOt-Bu, Toluene or THF | Cyclic β-Keto Ester | 60-80 | Gram-scale |
Palladium-Catalyzed Ring Expansion of Piperidines
The palladium-catalyzed ring expansion of 2-alkenylpiperidines offers a stereoselective route to functionalized azepanes.[8][9][10] This method involves an allylic amine rearrangement that proceeds with high enantioretention, making it particularly valuable for the synthesis of chiral azepane derivatives.[8]
Experimental Workflow: Palladium-Catalyzed Ring Expansion
Caption: Workflow for azepane synthesis via palladium-catalyzed ring expansion.
Protocol: Synthesis of an Azepane via Ring Expansion
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
2-Alkenylpiperidine (1.0 equiv)
-
Palladium catalyst (e.g., [Pd(allyl)Cl]₂, 2.5-5 mol%)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloroethane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a clean, dry flask, dissolve the 2-alkenylpiperidine in the chosen anhydrous solvent.
-
Add the palladium catalyst to the solution.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 40-80 °C) and stir until the starting material is consumed (monitored by TLC/LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired azepane derivative.
-
Quantitative Data Summary (Illustrative)
| Synthetic Method | Starting Material | Key Reagents/Conditions | Product | Yield (%) | Scale |
| Pd-Catalyzed Ring Expansion | 2-Alkenylpiperidine | [Pd(allyl)Cl]₂, MeCN or DCE | Substituted Azepane | 70-95 | Millimole to Gram-scale |
Signaling Pathway Diagrams
The therapeutic effects of azepane-containing drug candidates are often mediated through their interaction with specific biological signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Tolazamide and the Sulfonylurea Receptor (SUR) Signaling Pathway
Tolazamide exerts its anti-diabetic effect by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells.[11] This binding event initiates a signaling cascade that leads to insulin secretion.
Caption: Tolazamide's mechanism of action via the SUR1 signaling pathway.
Azelastine and the Histamine H1 Receptor Signaling Pathway
Azelastine is an antagonist of the histamine H1 receptor. By blocking the action of histamine, it prevents the downstream signaling that leads to allergic symptoms.[12][13][14]
Caption: Azelastine's antagonism of the Histamine H1 receptor signaling pathway.
Balanol and the Protein Kinase C (PKC) Signaling Pathway
Balanol is a potent inhibitor of Protein Kinase C (PKC), a family of enzymes involved in various cellular processes, including cell growth and proliferation.[1] By inhibiting PKC, balanol and its analogs can disrupt cancer cell signaling.
Caption: Balanol's inhibition of the Protein Kinase C (PKC) signaling pathway.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Formal total synthesis of (-)-balanol: concise approach to the hexahydroazepine segment based on RCM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Azelastine hydrochloride - Chempedia - LookChem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. find.shef.ac.uk [find.shef.ac.uk]
- 10. A palladium-catalyzed ring-expansion reaction of cyclobutanols with 2-haloanilines leading to benzazepines and quinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Sulfonylurea receptor - Wikipedia [en.wikipedia.org]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. researchgate.net [researchgate.net]
- 14. SMPDB [smpdb.ca]
Application Notes: Tert-butyl 4-aminoazepane-1-carboxylate in the Synthesis of Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-aminoazepane-1-carboxylate is a valuable and versatile saturated heterocyclic building block in medicinal chemistry. Its seven-membered ring system offers a flexible, three-dimensional scaffold that can be exploited to achieve high affinity and selectivity for various enzyme targets.[1][2] This document provides detailed application notes and protocols for the use of this azepane derivative in the synthesis of potent enzyme inhibitors, with a primary focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors and a brief discussion on its potential for developing Bruton's Tyrosine Kinase (BTK) inhibitors.
Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Synthesis
The azepane scaffold is a key structural feature of several potent DPP-4 inhibitors, including the once-weekly therapeutic agent, omarigliptin. The 4-amino group on the azepane ring serves as a crucial attachment point for coupling with other fragments of the target molecule, while the Boc-protected nitrogen allows for controlled synthetic manipulations.
Featured Application: Synthesis of Omarigliptin
Omarigliptin (MK-3102) is a highly selective, long-acting DPP-4 inhibitor approved for the treatment of type 2 diabetes.[3][4] Its synthesis prominently features the coupling of this compound (or its deprotected form) with a functionalized pyranone core via reductive amination.[3][5]
Quantitative Data: DPP-4 Inhibitory Activity
The incorporation of the azepane moiety contributes significantly to the high potency of omarigliptin.
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Omarigliptin | Human DPP-4 | 1.6 | [3] |
Experimental Protocols
Protocol 1: Reductive Amination for the Synthesis of a Key Omarigliptin Intermediate
This protocol outlines the diastereoselective reductive amination between a functionalized tetrahydropyranone and the amine derived from this compound. This is a critical C-N bond-forming step in the convergent synthesis of omarigliptin.[3][4]
Materials:
-
(2R,3S,5R)-N-(tert-butoxycarbonyl)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-amine (Pyranone core, 1 )
-
4-Aminoazepane-1-carboxylic acid tert-butyl ester (deprotected in situ or used as the corresponding amine salt) (2 )
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dimethylacetamide (DMAC)
-
Ammonium hydroxide (NH₄OH)
-
Water
-
Ethyl acetate
Procedure:
-
In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the pyranone core 1 (1.0 eq) and the azepane amine salt 2 (1.1 eq) in anhydrous dimethylacetamide (DMAC).
-
Cool the resulting solution to a temperature between -15 °C and -10 °C.[3][4]
-
Slowly add sodium triacetoxyborohydride (1.3 eq) portion-wise, ensuring the internal temperature is maintained below -5 °C.
-
Stir the reaction mixture at this temperature for approximately 2-4 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC or TLC).[3]
-
Upon completion, quench the reaction by the slow addition of a mixture of ammonium hydroxide and water.[3]
-
Allow the mixture to warm to room temperature and perform an aqueous work-up. Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate) to afford the desired diastereomer.[3]
Note: This is a representative protocol based on published syntheses.[3][4] Specific conditions, such as stoichiometry and reaction times, may require optimization.
Visualization of Synthetic Workflow and Signaling Pathway
The synthesis of omarigliptin is a multi-step process. The following diagram illustrates the key convergent step involving the azepane moiety.
References
Protecting Group Strategies for Polyfunctional Azepanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azepane scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs. The synthesis of polyfunctionalized azepanes, which often contain multiple reactive sites such as amino, hydroxyl, and carboxyl groups, presents a significant challenge. A well-designed protecting group strategy is paramount to achieving the desired molecular architecture by selectively masking certain functional groups while others are manipulated. This document provides detailed application notes and protocols for the protection and deprotection of common functional groups in polyfunctional azepanes, with a focus on orthogonal strategies that allow for the selective removal of one protecting group in the presence of others.
Key Protecting Groups for Azepane Synthesis
The choice of protecting groups is dictated by their stability to various reaction conditions and the selectivity of their removal. For polyfunctional azepanes, the most relevant functional groups requiring protection are the ring nitrogen (amine) and any hydroxyl or carboxyl substituents.
Amine Protecting Groups
The secondary amine of the azepane ring is nucleophilic and basic, necessitating protection in many synthetic steps. The most common amine protecting groups are carbamates, such as Boc, Cbz, and Fmoc.
-
tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under a broad range of non-acidic conditions. It is readily introduced using di-tert-butyl dicarbonate (Boc₂O) and is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1][2][3][4]
-
Benzyloxycarbonyl (Cbz): The Cbz group is stable to acidic and basic conditions and is orthogonal to the Boc group. It is introduced using benzyl chloroformate (Cbz-Cl) and is most commonly removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), which preserves many other functional groups.[5][6][7]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its base-lability, making it orthogonal to both Boc and Cbz. It is introduced using Fmoc-Cl or Fmoc-OSu and is cleaved under mild basic conditions, typically with a solution of piperidine in DMF.[8]
Hydroxyl Protecting Groups
Hydroxyl groups on the azepane ring can interfere with reactions targeting other parts of the molecule. Silyl ethers are a versatile class of protecting groups for alcohols, offering a range of stabilities.
-
tert-Butyldimethylsilyl (TBDMS or TBS): TBDMS ethers are robust and widely used. They are stable to a variety of reaction conditions but can be cleaved with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[9] The steric bulk of the TBDMS group allows for selective protection of less hindered hydroxyl groups.
Orthogonal Protecting Group Strategies
In the synthesis of complex polyfunctional azepanes, an orthogonal protecting group strategy is essential. This approach allows for the sequential deprotection and functionalization of different parts of the molecule without affecting other protected groups.[10][11] A common orthogonal strategy for an amino-alcohol substituted azepane might involve:
-
N-Boc protection of the azepane nitrogen.
-
O-TBDMS protection of a hydroxyl group.
In this scheme, the TBDMS group can be selectively removed with a fluoride source, leaving the Boc group intact for subsequent reactions. Conversely, the Boc group can be removed with acid, while the TBDMS ether remains in place.
Data Presentation
The following tables summarize quantitative data for common protection and deprotection reactions relevant to polyfunctional azepanes.
| Functional Group | Protecting Group | Reagents and Conditions | Solvent | Typical Yield (%) | Reference(s) |
| Amine | Boc | Boc₂O, Et₃N or NaOH | CH₂Cl₂, THF, or H₂O | 90-99 | [1] |
| Cbz | Cbz-Cl, NaHCO₃ or Et₃N | THF/H₂O or CH₂Cl₂ | 90-95 | [5][6] | |
| Fmoc | Fmoc-Cl, NaHCO₃ | Dioxane/H₂O | 85-95 | [8] | |
| Hydroxyl | TBDMS | TBDMS-Cl, Imidazole | DMF | 85-95 | [9] |
Table 1: Summary of Protection Reactions
| Functional Group | Protecting Group | Reagents and Conditions | Solvent | Typical Yield (%) | Reference(s) |
| Amine | Boc | TFA/CH₂Cl₂ or 4M HCl in Dioxane | CH₂Cl₂ or Dioxane | 95-99 | [1][3][4] |
| Cbz | H₂, Pd/C | MeOH or EtOH | 95-99 | [5][6] | |
| Fmoc | 20% Piperidine in DMF | DMF | 95-99 | [8] | |
| Hydroxyl | TBDMS | TBAF in THF | THF | 90-98 | [9] |
Table 2: Summary of Deprotection Reactions
Experimental Protocols
Protocol 1: N-Boc Protection of a Hydroxylated Azepane
This protocol describes the protection of the nitrogen atom of a hydroxylated azepane using di-tert-butyl dicarbonate.
Materials:
-
Hydroxylated azepane derivative
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the hydroxylated azepane (1.0 eq) in CH₂Cl₂ or THF.
-
Add triethylamine (1.2 eq) or an aqueous solution of NaOH (1.2 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the N-Boc protected azepane.
Protocol 2: O-TBDMS Protection of an N-Boc-Hydroxyazepane
This protocol details the silylation of a hydroxyl group in an N-Boc protected azepane.
Materials:
-
N-Boc-hydroxyazepane
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc-hydroxyazepane (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere.
-
Add TBDMS-Cl (1.2 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the O-TBDMS protected azepane.
Protocol 3: Selective Deprotection of a TBDMS Ether
This protocol describes the selective removal of a TBDMS group in the presence of a Boc group using TBAF.
Materials:
-
N-Boc-O-TBDMS-azepane
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc-O-TBDMS-azepane (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add the TBAF solution (1.1 eq) dropwise at 0 °C.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Selective Deprotection of a Boc Group
This protocol outlines the selective removal of a Boc group in the presence of a TBDMS ether using acidic conditions.
Materials:
-
N-Boc-O-TBDMS-azepane
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc-O-TBDMS-azepane (1.0 eq) in CH₂Cl₂.
-
Add TFA (10-50% in CH₂Cl₂) or 4M HCl in dioxane dropwise at 0 °C.
-
Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Orthogonal protection and deprotection workflow for a polyfunctional azepane.
Caption: Orthogonality of common protecting groups for amines and hydroxyls.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. Cbz-Protected Amino Groups [organic-chemistry.org]
- 8. Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of Tert-butyl 4-aminoazepane-1-carboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a proposed one-pot protocol for the synthesis of Tert-butyl 4-aminoazepane-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The azepane scaffold is a privileged structure in numerous biologically active compounds, and efficient synthetic routes to functionalized azepanes are of significant interest.
Introduction
This compound is a key intermediate for the synthesis of a variety of compounds with therapeutic potential. The presence of a primary amine on the seven-membered azepane ring allows for diverse downstream functionalization, making it a versatile scaffold for library synthesis in drug development programs. Traditional multi-step syntheses of this compound can be time-consuming and may suffer from lower overall yields. This application note outlines a proposed one-pot synthesis strategy designed to improve efficiency by minimizing intermediate workup and purification steps.
The proposed one-pot synthesis involves the formation of the azepane ring system followed by an in-situ reductive amination of an intermediate keto-azepane. This approach leverages well-established organic transformations in a sequential manner within a single reaction vessel, offering potential advantages in terms of time, resource utilization, and overall yield.
Proposed One-Pot Synthetic Scheme
The proposed one-pot synthesis commences with the ring expansion of a suitable piperidine precursor to form Tert-butyl 4-oxoazepane-1-carboxylate, which is then subjected to in-situ reductive amination to yield the desired product.
Caption: Proposed one-pot synthesis workflow.
Experimental Protocol
This protocol is a proposed method and may require optimization for specific laboratory conditions and scales.
Materials:
-
N-Boc-4-piperidone
-
Ethyl diazoacetate
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Ammonium acetate or aqueous ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent
-
Anhydrous solvent (e.g., Dichloromethane, Methanol)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Ring Expansion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) (catalytic amount, e.g., 0.1 eq) to the stirred solution.
-
Add a solution of ethyl diazoacetate (1.1 eq) in anhydrous dichloromethane dropwise via the addition funnel over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
-
In-situ Reductive Amination:
-
To the reaction mixture containing the intermediate Tert-butyl 4-oxoazepane-1-carboxylate, add an ammonia source. This can be ammonium acetate (e.g., 5-10 eq) or a solution of aqueous ammonia.
-
Add a suitable reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise at 0 °C. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC/LC-MS.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
-
Data Presentation
Table 1: Summary of Reaction Parameters for the Proposed One-Pot Synthesis
| Parameter | Value/Condition | Notes |
| Starting Material | N-Boc-4-piperidone | 1.0 equivalent |
| Ring Expansion Reagent | Ethyl diazoacetate | 1.1 equivalents |
| Catalyst | Boron trifluoride etherate | 0.1 equivalents |
| Ammonia Source | Ammonium acetate | 5-10 equivalents |
| Reducing Agent | Sodium cyanoborohydride | 1.5-2.0 equivalents |
| Solvent | Anhydrous Dichloromethane, Methanol | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 15-30 hours (total) | Monitoring by TLC/LC-MS is recommended |
Signaling Pathways and Logical Relationships
The logical progression of the one-pot synthesis can be visualized as a series of sequential chemical transformations occurring in a single reaction vessel.
Caption: Logical flow of the one-pot synthesis.
Conclusion
The proposed one-pot synthesis of this compound offers a potentially more efficient alternative to traditional multi-step methods. By combining the ring expansion and reductive amination steps, this protocol aims to reduce reaction time, minimize waste, and potentially improve the overall yield. Researchers are encouraged to adapt and optimize the provided protocol to suit their specific needs and available resources. The successful implementation of this one-pot strategy can significantly streamline the synthesis of this important building block for drug discovery and development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 4-aminoazepane-1-carboxylate
Welcome to the technical support center for the synthesis of Tert-butyl 4-aminoazepane-1-carboxylate. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and scalable synthetic approach involves a two-step sequence:
-
Ring expansion of a readily available starting material, N-Boc-4-piperidone, to form the key intermediate, tert-butyl 4-oxoazepane-1-carboxylate.
-
Reductive amination of the resulting ketone to yield the target primary amine, this compound.
Q2: What are the primary challenges in the synthesis of the precursor, tert-butyl 4-oxoazepane-1-carboxylate?
A2: The main challenges in the synthesis of the ketone precursor via ring expansion of N-Boc-4-piperidone typically revolve around the handling of hazardous reagents and precise control of reaction conditions. Key issues include:
-
Use of Diazo Compounds: The reaction often employs ethyl diazoacetate, which is toxic and potentially explosive. Safe handling and quenching procedures are critical.
-
Temperature Control: The ring expansion step is often exothermic and requires careful temperature management to prevent side reactions and ensure safety.
-
Lewis Acid Sensitivity: The choice and amount of Lewis acid catalyst (e.g., boron trifluoride etherate) can significantly impact the reaction's efficiency and selectivity.
Q3: What are the common difficulties encountered during the reductive amination of tert-butyl 4-oxoazepane-1-carboxylate?
A3: The conversion of the ketone to the primary amine via reductive amination can present several challenges:
-
Low Reaction Yield: Incomplete formation of the intermediate imine or reduction of the starting ketone to an alcohol can lead to low yields of the desired amine.[1]
-
Formation of Side Products: Over-alkylation, where the product amine reacts further with the starting ketone, can occur, leading to secondary amine impurities.
-
Purification Difficulties: The polarity of the product amine can sometimes make separation from residual starting materials and byproducts challenging.
Q4: Which reducing agent is most suitable for the reductive amination of tert-butyl 4-oxoazepane-1-carboxylate?
A4: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and commonly used reducing agent for this transformation.[2][3][4] It is milder than sodium borohydride and selectively reduces the intermediate iminium ion in the presence of the ketone, minimizing the formation of the corresponding alcohol byproduct.[1][4] It is typically used in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[2][4]
Q5: How can I monitor the progress of the reductive amination reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexanes) should be used to separate the starting ketone, the intermediate imine (if visible), and the product amine. Staining with potassium permanganate or ninhydrin can help visualize the spots.
Troubleshooting Guides
Problem 1: Low Yield in the Reductive Amination Step
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Imine Formation | The formation of the imine from the ketone and the ammonia source (e.g., ammonium acetate) is an equilibrium process. To drive the reaction forward, consider adding a dehydrating agent like molecular sieves or performing the reaction in a setup that allows for the azeotropic removal of water.[1] |
| Reduction of Starting Ketone | If using a strong reducing agent like sodium borohydride, it may reduce the ketone to an alcohol. Switch to a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduces the iminium ion.[1][4] |
| Suboptimal pH | Imine formation is often catalyzed by mild acid. Ensure the reaction medium is slightly acidic (pH 4-6). If using ammonium acetate, the acetate ion can act as a sufficient base to neutralize the liberated acid. |
| Degradation of Reducing Agent | Sodium triacetoxyborohydride is moisture-sensitive. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of Impurities During Reductive Amination
| Impurity | Identification | Troubleshooting Suggestion |
| tert-butyl 4-hydroxyazepane-1-carboxylate | A more polar spot on TLC compared to the starting ketone. | This is due to the reduction of the ketone. Use a milder reducing agent like NaBH(OAc)₃.[1][4] |
| Bis(1-(tert-butoxycarbonyl)azepan-4-yl)amine | A less polar spot on TLC compared to the product amine. | This secondary amine impurity arises from over-alkylation. Use a larger excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the primary amine. A stepwise approach, where the imine is formed first before the addition of the reducing agent, can also minimize this side reaction. |
| Unreacted Starting Ketone | A spot on TLC with the same Rf value as the starting material. | The reaction may not have gone to completion. Increase the reaction time or slightly elevate the temperature. Ensure the reducing agent is active and added in a sufficient stoichiometric amount. |
Experimental Protocols
Synthesis of tert-butyl 4-oxoazepane-1-carboxylate (Precursor)
This protocol is adapted from an industrial synthesis method.[5]
Materials:
-
N-Boc-4-piperidone
-
Ethyl diazoacetate
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous diethyl ether
-
Hydrochloric acid (4 M)
-
Sodium hydroxide (6 M)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium carbonate
-
Methanol
Procedure:
-
Ring Expansion: In a reactor under a nitrogen atmosphere, dissolve N-Boc-4-piperidone in anhydrous diethyl ether and cool the mixture to between -40 °C and -25 °C.
-
Simultaneously, add ethyl diazoacetate and boron trifluoride etherate dropwise over several hours while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir for an additional period at low temperature.
-
Work-up and Hydrolysis: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then hydrolyzed by refluxing with 4 M HCl.
-
Boc-Protection: After hydrolysis, cool the reaction mixture and basify with 6 M NaOH to a pH of 10-11. Add methanol, sodium carbonate, and di-tert-butyl dicarbonate. Stir the reaction at room temperature.
-
Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl 4-oxoazepane-1-carboxylate.
| Parameter | Value |
| Starting Material | N-Boc-4-piperidone |
| Key Reagents | Ethyl diazoacetate, BF₃·OEt₂ |
| Solvent | Diethyl ether |
| Reaction Temperature | -40 °C to -25 °C |
| Typical Yield | >70% |
Synthesis of this compound (Final Product)
This is a representative protocol for reductive amination.
Materials:
-
tert-butyl 4-oxoazepane-1-carboxylate
-
Ammonium acetate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Imine Formation: To a solution of tert-butyl 4-oxoazepane-1-carboxylate in DCE, add a molar excess of ammonium acetate. Stir the mixture at room temperature.
-
Reduction: To the stirring suspension, add sodium triacetoxyborohydride portion-wise, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting ketone is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | tert-butyl 4-oxoazepane-1-carboxylate |
| Ammonia Source | Ammonium acetate |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | 1,2-Dichloroethane (DCE) |
| Reaction Temperature | Room Temperature |
| Typical Yield | 70-90% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in reductive amination.
References
Technical Support Center: Purification of Tert-butyl 4-aminoazepane-1-carboxylate Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of "Tert-butyl 4-aminoazepane-1-carboxylate" and its derivatives. This guide provides frequently asked questions (FAQs) and troubleshooting advice in a user-friendly question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The primary purification techniques for these compounds are column chromatography on silica gel, recrystallization, and acid-base extraction. The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.
Q2: My Boc-protected azepane derivative appears as an oil and is difficult to handle. How can I solidify it?
A2: Oiling out is a common issue. Strategies to induce solidification include:
-
Trituration: Stirring the oil with a solvent in which it is poorly soluble (e.g., hexanes, diethyl ether) can induce crystallization.
-
Seed Crystals: If available, adding a small seed crystal of the pure compound to the oil can initiate crystallization.
-
Solvent Evaporation: Slowly evaporating the solvent from a concentrated solution can sometimes lead to crystal formation.
-
Salt Formation: Conversion of the amine to a salt (e.g., hydrochloride or trifluoroacetate) can often yield a stable, crystalline solid that is easier to handle and purify.
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is the most common and rapid method for monitoring purification. Staining with ninhydrin can be used to visualize primary and secondary amines, while a potassium permanganate stain can detect a broader range of functional groups. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to assess purity.
Troubleshooting Guides
Column Chromatography
Q1: My compound is not separating from impurities on the silica gel column. What can I do?
A1: Poor separation can be due to an inappropriate solvent system. It is crucial to optimize the eluent using TLC beforehand. Aim for an Rf value of 0.2-0.4 for your target compound. If you are using a non-polar solvent system (e.g., hexanes/ethyl acetate) and separation is poor, consider the following:
-
Increase Polarity Gradually: Use a gradient elution, slowly increasing the proportion of the more polar solvent.
-
Add a Modifier: For basic compounds like amines, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can improve peak shape and reduce tailing.
-
Change the Stationary Phase: If silica gel is ineffective, consider using a different stationary phase such as alumina (basic or neutral) or reverse-phase silica gel.
Q2: My compound is streaking or tailing on the TLC plate and column. How can I fix this?
A2: Tailing is often caused by the interaction of the basic amine with the acidic silica gel. To mitigate this:
-
Add a Base: As mentioned above, add a small amount of triethylamine or ammonia to your eluent system.
-
Use a Different Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.
Recrystallization
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cools too quickly. To address this:
-
Add More Solvent: Re-heat the mixture to dissolve the oil and add more of the "good" solvent to decrease the saturation.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
-
Change Solvent System: The chosen solvent system may not be appropriate. Experiment with different solvent pairs.
Q2: I have a low recovery yield after recrystallization. How can I improve it?
A2: Low recovery can be due to the compound having significant solubility in the cold solvent or using too much solvent.
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Cool Thoroughly: Ensure the solution is cooled sufficiently to maximize precipitation.
-
Evaporate Excess Solvent: If too much solvent was added, carefully evaporate some of it to reach the saturation point.
Data Presentation
Table 1: Representative TLC Solvent Systems for Boc-Protected Amines
| Compound Type | Stationary Phase | Eluent System | Typical Rf Range |
| Boc-protected diamines | Silica Gel | Dichloromethane/Methanol (95:5) | 0.3 - 0.6 |
| Boc-protected amino alcohols | Silica Gel | Ethyl Acetate/Hexanes (1:1) | 0.2 - 0.5 |
| Aromatic Boc-protected amines | Silica Gel | Dichloromethane | 0.4 - 0.7 |
Note: These are representative values and the optimal solvent system should be determined experimentally for each specific derivative.
Table 2: General Parameters for Column Chromatography Purification
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Eluent | Start with a non-polar solvent (e.g., hexanes) and gradually increase polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol). Add 0.1-1% triethylamine for basic compounds. |
| Loading | Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent and adsorb it onto a small amount of silica gel before loading onto the column. |
| Elution | Use a gradient elution, collecting fractions and monitoring by TLC. |
| Typical Yield | Highly dependent on the reaction and purity of the crude material, but yields of 70-95% after chromatography are common for successful reactions. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. A good system will give your product an Rf value of approximately 0.3 and show good separation from impurities. For basic compounds, consider adding 0.5% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude "this compound" derivative in a minimal amount of dichloromethane or the initial eluent. Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent. Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting with the least polar solvent system determined by TLC. Gradually increase the polarity of the eluent to move your compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Common choices include ethyl acetate/hexanes, methanol/water, or isopropanol/water.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot "good" solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.
Mandatory Visualization
Caption: A general workflow for the purification of "this compound" derivatives.
Caption: A troubleshooting guide for common issues in column chromatography of basic compounds.
Technical Support Center: Boc-Aminoazepane Chemistry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered in the chemistry of Boc-protected aminoazepane and related cyclic amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of Boc protection for aminoazepane? The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in aminoazepane.[1][2] Its main purpose is to temporarily block the reactivity of the amine group to prevent unwanted side reactions during subsequent synthetic steps, such as alkylation or coupling reactions.[1][] The Boc group is favored for its stability under most basic and nucleophilic conditions and its relatively easy removal under mild acidic conditions.[4][5]
Q2: What are the most common side reactions during the Boc protection of aminoazepane? The most frequently encountered side reactions during the introduction of the Boc group include:
-
N,N-di-Boc Formation: The addition of a second Boc group to the amine nitrogen. This typically occurs when an excess of the Boc-protection reagent (di-tert-butyl dicarbonate, (Boc)₂O) is used or if the reaction conditions are too harsh.[6]
-
Urea Formation: This side product can arise from the reaction of the amine with isocyanate impurities, which may be present in the (Boc)₂O reagent or formed in situ.[5][6] Sterically hindered amines are particularly prone to this side reaction.[]
-
Incomplete Reaction: A significant portion of the aminoazepane may remain unreacted, leading to low yields. This is often caused by insufficient (Boc)₂O, a suboptimal choice or amount of base, low reaction temperatures, or insufficient reaction time.[6]
Q3: What are the major side reactions during the acidic deprotection of Boc-aminoazepane? The primary challenge during Boc deprotection is managing the reactive tert-butyl cation that is generated.[8][9]
-
Alkylation: The electrophilic tert-butyl cation can react with any nucleophilic functional groups on the molecule or other sensitive residues in a peptide chain (e.g., tryptophan, methionine).[][8][10] This is the most prominent side-reaction.[11]
-
Incomplete Deprotection: Especially with sterically hindered substrates, the Boc group may not be completely removed, resulting in a mixture of protected and deprotected product.[9][10][12]
-
Trifluoroacetylation: When using trifluoroacetic acid (TFA) for deprotection, the newly formed free amine can sometimes be acylated by a trifluoroacetyl group, leading to an unwanted byproduct.[]
Q4: How can I effectively monitor the progress of my reaction to minimize side reactions? Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring reaction progress. By spotting the reaction mixture alongside the starting material and a pure standard (if available), you can visualize the consumption of the starting material and the formation of the product. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are highly effective for detecting and quantifying the desired product and any side products.[10]
Troubleshooting Guides
Issue 1: Low Yield and Unreacted Starting Material in Boc Protection
-
Possible Cause: Incomplete reaction due to suboptimal conditions.[6]
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of (Boc)₂O are used. An insufficient amount is a common cause of incomplete reactions.[6]
-
Optimize Base: The choice and amount of base are critical. Use an appropriate base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in sufficient quantity (typically 2-3 equivalents) to facilitate the deprotonation of the amine.[6]
-
Increase Reaction Time/Temperature: Some reactions are slow at room temperature.[6] Monitor the reaction by TLC and allow it to stir for a longer duration (3-12 hours) or gently warm the reaction if kinetics are slow.
-
Ensure Anhydrous Conditions: (Boc)₂O can hydrolyze in the presence of water, reducing its availability. Ensure all glassware is dry and use an anhydrous solvent.[6]
-
Issue 2: Formation of Multiple Products During Boc Protection
-
Possible Cause: Formation of N,N-di-Boc or urea side products.[6]
-
Troubleshooting Steps:
-
Control (Boc)₂O Stoichiometry: To prevent N,N-di-Boc formation, avoid using a large excess of (Boc)₂O. A slight excess (e.g., 1.1 equivalents) is often sufficient.[6]
-
Use High-Purity Reagents: To minimize urea formation, use high-purity (Boc)₂O that is free from isocyanate impurities.[6]
-
Modify Reaction Conditions for Hindered Amines: For sterically hindered amines, which are more prone to forming urea, consider deprotonating the amine first with a strong base like sodium hydride (NaH) before adding (Boc)₂O.[]
-
Issue 3: Unwanted Alkylation Byproduct After Boc Deprotection
-
Possible Cause: Alkylation of the target molecule by the tert-butyl cation generated during acidic deprotection.[8][10]
-
Troubleshooting Steps:
-
Incorporate Scavengers: The most effective solution is to add "scavenger" molecules to the deprotection reaction mixture. These are nucleophilic reagents that trap the reactive carbocations.[8][10] The choice of scavenger depends on the functional groups present in your molecule.
-
Analyze Product: Use Mass Spectrometry (MS) to confirm the presence of an adduct with a mass corresponding to the addition of a tert-butyl group (+56 Da).
-
Data Presentation
Table 1: Troubleshooting Boc Protection Side Reactions
| Side Product | Common Cause | Recommended Solution |
| Unreacted Starting Amine | Incomplete reaction; insufficient (Boc)₂O or base.[6] | Use 1.1-1.5 eq. of (Boc)₂O and 2-3 eq. of base; increase reaction time.[6] |
| N,N-di-Boc Derivative | Large excess of (Boc)₂O; harsh conditions.[6] | Use a stoichiometric amount or only a slight excess of (Boc)₂O (~1.1 eq.).[6] |
| Urea Derivative | Isocyanate impurities in (Boc)₂O.[5][6] | Use high-purity (Boc)₂O; ensure anhydrous conditions.[6] |
Table 2: Common Reagents and Scavengers for Boc Deprotection
| Reagent | Typical Conditions | Common Scavengers | Purpose of Scavenger |
| Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM), 0°C to RT, 30 min - 2h.[2][13] | Thiophenol, Anisole, Thioanisole, Dimethyl Sulfide (DMS), p-Cresol.[][8] | Trap electrophilic tert-butyl cations to prevent alkylation.[][8][10] |
| Hydrogen Chloride (HCl) | 4M HCl in 1,4-Dioxane, RT, 30 min - 1h.[9] | Anisole, Thioanisole. | Trap electrophilic tert-butyl cations. |
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of Aminoazepane
-
Dissolution: Dissolve aminoazepane (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane, THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the solution.
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) to the reaction mixture while stirring, typically at room temperature.[6]
-
Reaction: Stir the reaction for 3-12 hours. Monitor the reaction's completion by TLC (e.g., using a 10:1 DCM:Methanol eluent).
-
Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify further by flash column chromatography if necessary.[6]
Protocol 2: General Procedure for Acidic Deprotection of Boc-Aminoazepane
-
Dissolution: Dissolve the N-Boc-aminoazepane derivative (1.0 eq.) in Dichloromethane (DCM).
-
Scavenger Addition: Add a suitable scavenger (e.g., anisole, 5-10% v/v) to the solution to trap the generated tert-butyl cations.[]
-
Acid Addition: Cool the mixture to 0°C in an ice bath. Slowly add Trifluoroacetic Acid (TFA) (typically in a 1:1 or 1:4 ratio with DCM) to the stirred solution.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the TFA and solvent under reduced pressure (co-evaporating with a solvent like toluene can help remove residual TFA).
-
Isolation: Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution) before extracting the free amine product. Dry the organic layer and concentrate to obtain the deprotected product.
Visualizations
Caption: Workflow for the Boc protection of aminoazepane.
References
- 1. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 2. jk-sci.com [jk-sci.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Optimization of reaction conditions for sterically hindered aminoazepanes
Welcome to the Technical Support Center for the synthesis of sterically hindered aminoazepanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful synthesis of these challenging yet valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing sterically hindered aminoazepanes?
A1: The main difficulties arise from the inherent steric bulk around the nitrogen atom of the azepane ring and potentially on the coupling partner. This steric hindrance can lead to:
-
Low reaction rates and yields: The bulky substituents impede the approach of reagents to the reaction center.
-
Competing side reactions: Such as elimination or the formation of undesired byproducts.
-
Difficulty in achieving selective N-functionalization: Especially when other reactive functional groups are present.
-
Racemization: If the azepane or its precursors are chiral, the reaction conditions can sometimes lead to a loss of enantiomeric purity.
Q2: Which synthetic methods are most effective for creating C-N bonds with sterically hindered aminoazepanes?
A2: Two of the most powerful and commonly employed methods are:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a versatile cross-coupling reaction for forming C(aryl)-N bonds and is often the method of choice for synthesizing N-aryl aminoazepanes.
-
Reductive Amination: This method is ideal for forming C(alkyl)-N bonds by reacting an aminoazepane with a ketone or aldehyde in the presence of a reducing agent.
Q3: How do I choose between Buchwald-Hartwig amination and reductive amination?
A3: The choice depends on the desired final product:
-
Use Buchwald-Hartwig amination when you want to attach an aryl or heteroaryl group to the nitrogen of the aminoazepane.
-
Use reductive amination when you want to introduce an alkyl substituent to the nitrogen.
Q4: My reaction is not proceeding to completion. What are the first things to check?
A4: For any reaction, always start by verifying the basics:
-
Reagent Quality: Ensure all starting materials, solvents, and catalysts are pure and anhydrous, as many of these reactions are sensitive to moisture and impurities.
-
Inert Atmosphere: For palladium-catalyzed reactions, ensure the reaction is set up under a properly maintained inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
-
Reaction Temperature: Confirm that the reaction is being conducted at the optimal temperature. Insufficient heat can lead to slow or stalled reactions.
Troubleshooting Guides
Troubleshooting Buchwald-Hartwig Amination
Issue: Low to no yield of the desired N-aryl aminoazepane.
This is a common problem when dealing with sterically hindered substrates. The following guide will help you systematically troubleshoot the issue.
Troubleshooting Workflow
Technical Support Center: Boc Deprotection of Tert-butyl 4-aminoazepane-1-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the deprotection of "tert-butyl 4-aminoazepane-1-carboxylate" with a focus on preventing epimerization at the chiral C4 center.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Boc deprotection of chiral this compound?
The main challenge is the potential for epimerization at the stereogenic center (C4). While the tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions, harsh acids or elevated temperatures can lead to the loss of stereochemical integrity, resulting in a mixture of diastereomers.[1][2] This is critically important as the biological activity of a chiral molecule is often dependent on its specific three-dimensional structure.[1]
Q2: How does epimerization occur during Boc deprotection?
While direct epimerization at a saturated carbon like C4 is less common than with α-amino acids (which can form oxazolone intermediates), harsh acidic conditions can promote side reactions that may compromise stereochemical purity.[1][2][3] The risk increases if there are adjacent activating groups or if reaction conditions are not carefully controlled. The goal is to use conditions mild enough to cleave the Boc group selectively without affecting the chiral center.
Q3: What are the general strategies to avoid epimerization?
The key is to select a deprotection method that is both effective and mild. Strategies include:
-
Mild Acidic Conditions: Using acids like HCl in dioxane or p-toluenesulfonic acid (pTSA) at controlled, often low, temperatures.[4][5]
-
Non-Acidic Methods: Employing thermal or catalytic methods that do not involve strong acids, which is ideal for highly acid-sensitive substrates.[6][7][8]
-
Careful Monitoring: Tracking the reaction's progress using techniques like TLC or LC-MS to avoid prolonged exposure to deprotection reagents once the reaction is complete.[9]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Epimerization or Racemization Observed | Harsh Acidic Conditions: Using strong acids like Trifluoroacetic Acid (TFA) at room temperature or higher can be too aggressive for sensitive substrates.[1][2] | Switch to Milder Conditions: 1. Use 4M HCl in dioxane at 0 °C to room temperature.[5][9] 2. Try using p-toluenesulfonic acid (pTSA), which is considered a milder Brønsted acid.[4] 3. Explore non-acidic methods like thermal deprotection if the substrate is stable.[7][8] |
| Incomplete Deprotection | Insufficient Acid/Time/Temperature: The deprotection conditions may be too mild to completely remove the Boc group. | Optimize Reaction Parameters: 1. Gradually increase the reaction time and continue to monitor by TLC/LC-MS.[9] 2. If using HCl/dioxane, allow the reaction to slowly warm from 0 °C to room temperature.[9] 3. Consider a slight excess of the acidic reagent, but monitor closely for side product formation. |
| Formation of Side Products | Alkylation by t-butyl cation: The tert-butyl cation generated during deprotection is an electrophile that can react with nucleophiles on the substrate or in the reaction mixture.[9][10] | Use a Scavenger: While less common for this specific substrate compared to peptides with sensitive residues (like Trp or Met), if side reactions are suspected, adding a scavenger like triethylsilane (TES) or thioanisole might be beneficial.[9] |
| Substrate Degradation | Acid-Labile Functional Groups: The substrate may contain other functional groups that are sensitive to the acidic conditions used for Boc deprotection.[6][11] | Use Non-Acidic Methods: 1. Thermal Deprotection: Heating the compound in boiling water or another high-boiling solvent can cleave the Boc group.[7][12] 2. Oxalyl Chloride/Methanol: This system provides a mild, non-traditional method for Boc removal at room temperature.[6][11][13][14] |
Comparison of Deprotection Protocols
| Method/Reagent | Typical Conditions | Advantages | Potential Issues & Considerations |
| HCl in Dioxane | 4M HCl in 1,4-dioxane, 0 °C to RT, 1-4h | Reliable, common, and generally clean. Volatile byproducts.[5][9] | Can still be too harsh for very sensitive substrates. Anhydrous conditions are important. |
| p-Toluenesulfonic Acid (pTSA) | pTSA (catalytic or stoichiometric), CH2Cl2 or other inert solvent, RT | Milder than TFA/HCl, often high yielding, biodegradable.[4] | May require longer reaction times. |
| Oxalyl Chloride / Methanol | Oxalyl chloride (3 equiv.), Methanol, RT, 1-4h | Very mild, tolerates many acid-labile functional groups.[6][11][14] | Reagents are toxic and require careful handling. Mechanism is complex.[11] |
| Thermal (Boiling Water) | Water, 100 °C, 10 min - 2h | Environmentally friendly ("green"), no acidic reagents required.[6][12] | Substrate must be soluble in water and thermally stable. Not suitable for heat-sensitive molecules. |
Experimental Protocols
Protocol 1: Mild Deprotection using HCl in Dioxane
This is a standard and reliable method for substrates that can tolerate mild acidic conditions.
-
Dissolution: Dissolve this compound (1.0 equiv) in a minimal amount of a suitable anhydrous solvent (e.g., dichloromethane or methanol).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC (staining with ninhydrin) or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure. The product is typically isolated as the hydrochloride salt.
Protocol 2: Deprotection using Oxalyl Chloride in Methanol
This method is suitable for substrates with high acid sensitivity.[6][11]
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous methanol at room temperature.
-
Reagent Addition: Slowly add oxalyl chloride (3.0 equivalents) to the solution. Gas evolution (CO, CO2, HCl) will be observed. Caution: Perform this in a well-ventilated fume hood.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[11][14]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts to yield the hydrochloride salt of the desired amine.
Diagrams and Workflows
Caption: Decision tree for selecting a Boc deprotection method.
Caption: Desired vs. undesired deprotection pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Troubleshooting low yields in azepane functionalization
Welcome to the Technical Support Center for azepane functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis and functionalization of azepane derivatives. The seven-membered azepane ring is a valuable scaffold in medicinal chemistry, but its synthesis and modification can present unique challenges, often leading to low yields.[1][2] This guide offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and visual workflows to help you optimize your reactions and improve your outcomes.
Troubleshooting Guide: Low Yields in Azepane Functionalization
Low yields are a common hurdle in the functionalization of azepanes. The underlying causes can range from suboptimal reaction conditions to inherent structural challenges of the seven-membered ring.[1][3] This guide provides a structured approach to identifying and resolving these issues.
Table 1: Common Problems and Solutions in Azepane Functionalization
| Problem | Potential Causes | Recommended Solutions |
| Low to no conversion of starting material | Insufficient reactivity of the azepane nitrogen: The lone pair of the nitrogen may not be sufficiently nucleophilic. Poor choice of base: In N-alkylation reactions, incomplete deprotonation of N-H can hinder the reaction.[4] Catalyst inefficiency: The chosen catalyst may not be optimal for the specific transformation.[5] Low reaction temperature: The activation energy for the reaction may not be reached. | Increase nucleophilicity: For N-functionalization, ensure the nitrogen is not part of a resonance system that delocalizes the lone pair. If necessary, use a stronger activating group on the electrophile. Optimize the base: For N-alkylation, switch to a stronger base like NaH in an anhydrous aprotic solvent (e.g., THF, DMF) to ensure complete deprotonation. For other functionalizations, consider the pKa of the azepane and choose a base accordingly.[4] Screen catalysts: For cross-coupling reactions, screen different palladium or copper catalysts and ligands. For instance, in Cu(I)-catalyzed amination/cyclization, Cu(MeCN)₄PF₆ has been shown to be effective.[3] Increase temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.[4] |
| Formation of multiple products/isomers | Lack of regioselectivity in C-H functionalization: Multiple C-H bonds on the azepane ring may have similar reactivity. Formation of N1 vs. N-substituted isomers in unsymmetrically substituted azepanes. [4] Side reactions: Competing reactions such as ring-opening, elimination, or over-alkylation can occur. | Employ directing groups: For C-H functionalization, consider using a directing group to enhance the reactivity of a specific C-H bond. Optimize reaction conditions: Varying the solvent, temperature, and catalyst can influence the regioselectivity. For instance, in photochemical synthesis of azepines, different solvents favor the formation of different isomers. Control stoichiometry: Use a slight excess of the limiting reagent to favor the formation of the desired product and minimize side reactions. For N-alkylation, slow, dropwise addition of the alkylating agent can reduce dialkylation.[4] |
| Product decomposition | Harsh reaction conditions: High temperatures or strongly acidic/basic conditions can lead to the degradation of the azepane ring or functional groups. Air or moisture sensitivity: The reagents or the product may be sensitive to air or moisture. | Use milder conditions: Explore milder bases, lower reaction temperatures, or shorter reaction times. Employ protecting groups: Protect sensitive functional groups on the azepane or the coupling partner to prevent their degradation.[6] Use inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
| Difficult purification leading to yield loss | Similar polarity of product and byproducts: This makes separation by column chromatography challenging. Product instability on silica gel: The product may decompose on the silica gel column. | Optimize chromatography: Use a different solvent system or a different stationary phase for column chromatography. Recrystallization can also be an effective purification method. Alternative purification methods: Consider other purification techniques such as preparative HPLC or crystallization. In some cases, converting the product to a salt can facilitate purification. Minimize contact time with silica: If using column chromatography, run the column quickly to minimize the time the product spends on the silica gel. |
Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers may have when working on azepane functionalization.
Q1: Why are seven-membered rings like azepane generally difficult to synthesize and functionalize, leading to lower yields?
A1: The synthesis and functionalization of seven-membered rings are often challenging due to unfavorable thermodynamics and kinetics. The formation of medium-sized rings (7-11 members) is entropically disfavored due to the loss of conformational freedom. Furthermore, transannular strain (non-bonded interactions across the ring) can destabilize the ring system. These factors can lead to slow cyclization kinetics and favor competing side reactions, resulting in lower yields compared to the formation of five- or six-membered rings.[2][3]
Q2: My N-alkylation of azepane is giving a low yield. What are the most critical parameters to optimize?
A2: For N-alkylation of azepanes, the most critical parameters to optimize are the choice of base, solvent, and temperature.
-
Base: The base must be strong enough to deprotonate the azepane nitrogen effectively. For simple alkyl halides, bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent are often sufficient. However, for less reactive alkylating agents, a stronger base such as sodium hydride (NaH) in an anhydrous solvent like THF or DMF may be necessary to drive the reaction to completion.[4]
-
Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: Increasing the temperature can enhance the reaction rate, but excessive heat may lead to side reactions like elimination or decomposition. Optimization is key.[4]
Q3: I am performing a C-H functionalization on an azepane ring and getting a mixture of isomers. How can I improve the regioselectivity?
A3: Achieving regioselectivity in C-H functionalization of azepanes can be challenging due to the presence of multiple, electronically similar C-H bonds.[7] Strategies to improve selectivity include:
-
Directing Groups: The use of a directing group attached to the nitrogen atom can position the catalyst in proximity to a specific C-H bond, thereby favoring its activation.
-
Catalyst and Ligand Tuning: The steric and electronic properties of the catalyst and its ligands can significantly influence which C-H bond is activated. Screening a variety of catalysts and ligands is often necessary.
-
Substrate Control: The inherent steric and electronic properties of the azepane substrate can sometimes be exploited. Bulky substituents may block certain positions, directing the functionalization to less hindered sites.
Q4: What are the best protecting group strategies for azepane functionalization to improve yields?
A4: Protecting groups are crucial for masking reactive functional groups and preventing unwanted side reactions.[6] For azepanes, the nitrogen atom is often protected. Common protecting groups for the azepane nitrogen include:
-
Boc (tert-butyloxycarbonyl): This is a widely used protecting group that is stable to a variety of reaction conditions but can be easily removed with acid (e.g., TFA). N-Boc-protected azepanes are common intermediates in synthesis.[2]
-
Cbz (carboxybenzyl): This group is stable to acidic and basic conditions and is typically removed by hydrogenolysis.
-
Fmoc (9-fluorenylmethyloxycarbonyl): This group is base-labile and is often used in peptide synthesis.
The choice of protecting group depends on the specific reaction conditions you plan to use in subsequent steps. An orthogonal protecting group strategy, where different protecting groups can be removed under different conditions, is highly advantageous for multi-step syntheses.[6]
Experimental Protocols
Below are detailed methodologies for key experiments related to azepane functionalization.
Protocol 1: General Procedure for N-Alkylation of Azepane
Objective: To introduce an alkyl group onto the nitrogen atom of the azepane ring.
Materials:
-
Azepane
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., Acetonitrile, MeCN)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and other standard glassware
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a solution of azepane (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the N-alkylated azepane.
Protocol 2: Copper-Catalyzed Tandem Amination/Cyclization for Azepine Synthesis
Objective: To synthesize a functionalized azepine derivative via a copper-catalyzed reaction. This protocol is adapted from a procedure for the synthesis of trifluoromethyl-substituted azepin-2-carboxylates.[3]
Materials:
-
Functionalized allenyne (1.0 eq)
-
Amine (e.g., aniline, 1.2 eq)
-
Copper(I) catalyst (e.g., [Cu(CH₃CN)₄PF₆], 10 mol%)
-
Anhydrous 1,4-dioxane
-
Schlenk flask and other equipment for air-sensitive reactions
-
Argon or Nitrogen gas supply
Procedure:
-
In a Schlenk flask under an argon atmosphere, combine the allenyne (0.404 mmol), the amine (0.485 mmol), and the copper(I) catalyst (0.0404 mmol).
-
Add anhydrous 1,4-dioxane (3 mL) to the flask.
-
Stir the reaction mixture at 70°C for 6-16 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired azepine derivative.[3]
Visualizing Workflows and Relationships
Diagrams created using Graphviz can help visualize experimental workflows and logical relationships in troubleshooting.
Caption: A troubleshooting workflow for low yields in azepane functionalization.
Caption: Key factors influencing the yield of azepane N-alkylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
Stability of "Tert-butyl 4-aminoazepane-1-carboxylate" under various reaction conditions
Technical Support Center: Tert-butyl 4-aminoazepane-1-carboxylate
Welcome to the technical support center for "this compound" (CAS No. 196613-57-7). This resource provides essential stability data, troubleshooting guidance, and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability and recommended storage for this compound?
A1: this compound is generally stable under normal laboratory conditions. For optimal shelf life, it should be stored in a tightly sealed container in a dry environment, protected from moisture and heat. Recommended storage temperatures vary by supplier, with common ranges being room temperature (15-25°C) or refrigerated (2-8°C).[1]
Q2: How stable is the Boc (tert-butoxycarbonyl) protecting group under acidic conditions?
A2: The Boc group is highly sensitive to acidic conditions and is designed to be removed with strong acids.[2] Cleavage occurs readily under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[2][3][4] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene and carbon dioxide.[2] Even moderately acidic conditions (pH < 4) can lead to gradual deprotection over time.
Q3: What is the stability of the compound under basic conditions?
A3: The Boc protecting group is known to be stable towards most bases and nucleophiles.[3][5] Therefore, this compound is expected to be stable in the presence of common bases like triethylamine (NEt₃), sodium hydroxide (NaOH) at moderate concentrations, and potassium tert-butoxide (t-BuOK).[6] This stability allows for orthogonal protection strategies with base-labile groups like Fmoc.[3]
Q4: Can this compound be used in reactions involving reducing or oxidizing agents?
A4: The compound's stability to these agents depends on the specific reagent used.
-
Reduction: The Boc group and the azepane ring are generally stable to common reducing agents like sodium borohydride (NaBH₄) and catalytic hydrogenation (e.g., H₂/Pd).[6] This allows for selective reactions, such as reductive amination, at the primary amine.
-
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) may lead to degradation.[6] However, the Boc group is generally stable to some oxidative conditions. For instance, selective oxidation of similar Boc-protected N-methylamines has been achieved using specific reagents.[3] Care should be taken to screen for compatibility with the chosen oxidant.
Q5: What is the thermal stability of this compound?
A5: The compound should be protected from prolonged exposure to heat. While it has a defined melting point of around 100-103°C, thermal deprotection of N-Boc groups can occur at elevated temperatures, sometimes even in the absence of an acid catalyst.[4][7] High temperatures (e.g., >80°C) during reaction workups or distillations should be approached with caution to avoid unintended loss of the Boc group.[8]
Troubleshooting Guide
Issue 1: I am observing the formation of a byproduct with a mass corresponding to the deprotected amine (4-aminoazepane) during my reaction.
-
Probable Cause: You are likely experiencing unintended cleavage of the Boc protecting group due to acidic conditions.
-
Solutions:
-
Check pH: Ensure your reaction medium is not acidic. If any reagents are acidic, consider adding a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize them.
-
Purification: If using silica gel chromatography, residual acidity on the silica can cause deprotection. You can neutralize the silica gel by pre-treating it with a solvent containing a small amount of a volatile base like triethylamine (~0.5-1%).
-
Solvent Choice: Chlorinated solvents like dichloromethane (DCM) can contain trace amounts of HCl. Use freshly opened or stabilized grades of solvent.
-
Temperature Control: Avoid excessive heating during the reaction or workup, as this can accelerate acid-catalyzed deprotection.
-
Issue 2: My reaction is sluggish, and I suspect the primary amine of my compound is not sufficiently nucleophilic.
-
Probable Cause: While the primary amine is reactive, steric hindrance from the bulky Boc group and the azepane ring might slow down certain reactions.
-
Solutions:
-
Increase Temperature: Carefully increase the reaction temperature while monitoring for any degradation (see Issue 1).
-
Use a Catalyst: For reactions like acylations or alkylations, adding a catalyst (e.g., DMAP for acylation) can increase the reaction rate.
-
Change Solvent: Switching to a more polar aprotic solvent (e.g., DMF, DMSO) can sometimes enhance reaction rates.
-
Issue 3: I see an unexpected byproduct corresponding to the tert-butylation of another nucleophile in my reaction mixture.
-
Probable Cause: During partial Boc deprotection under acidic conditions, a tert-butyl cation is formed. This cation is an electrophile and can be "scavenged" by other nucleophilic species in the reaction, leading to tert-butylated impurities.
-
Solutions:
-
Prevent Deprotection: The primary solution is to prevent the initial deprotection by following the steps in "Issue 1".
-
Use Scavengers: If acidic conditions are unavoidable, consider adding a cation scavenger like triethylsilane (TES) or thioanisole, although this is more common during planned deprotections.
-
Stability Profile Summary
The following table summarizes the expected stability of this compound under various chemical environments based on the known reactivity of the tert-butoxycarbonyl (Boc) protecting group.
| Condition Category | Reagent/Condition Examples | Expected Stability | Potential Degradation Products |
| Strongly Acidic | TFA, HCl (4M in Dioxane), H₂SO₄ | Unstable | 4-Aminoazepane, Isobutylene, CO₂ |
| Mildly Acidic | Acetic Acid, Silica Gel, pH 4-6 | Labile | Slow formation of 4-Aminoazepane |
| Basic | NaOH, K₂CO₃, Triethylamine (NEt₃) | Stable | None expected |
| Nucleophilic | Hydrazine, Amines, Thiolates | Stable | None expected |
| Reductive | NaBH₄, H₂/Pd, LiAlH₄ | Stable | None expected |
| Oxidative | m-CPBA, H₂O₂ | Generally Stable | Dependent on specific reagent |
| Thermal | Refluxing in high-boiling solvents | Potentially Labile | 4-Aminoazepane (thermal deprotection) |
Experimental Protocols & Visualizations
Protocol: Forced Degradation Study
This protocol outlines a general procedure to assess the stability of this compound under stress conditions, which is crucial for developing stability-indicating analytical methods.[8]
Objective: To intentionally degrade the compound under acidic, basic, oxidative, and thermal stress to identify potential degradants.
Materials:
-
This compound
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water bath or oven
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol) to make a 1 mg/mL stock solution.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed by HPLC, repeat the experiment at an elevated temperature (e.g., 60°C) for a shorter duration.[8]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If needed, apply heat as described for acid hydrolysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24 hours. Also, reflux a solution of the compound (1 mg/mL in a suitable solvent) for 24 hours.
-
Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration. Analyze the stressed samples, along with an unstressed control sample, by HPLC to determine the percentage of degradation and the profile of any new peaks.
Diagram: Troubleshooting Workflow for Unexpected Byproducts
Caption: Troubleshooting logic for identifying sources of reaction byproducts.
Diagram: Key Chemical Stability Pathways
Caption: Summary of compound stability under different chemical conditions.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Amino Protecting Groups Stability [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Azepane Diastereomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of azepane diastereomers.
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique is best for separating azepane diastereomers: HPLC or SFC?
Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for diastereomer separations.[1][2] SFC is often preferred as a first choice due to its higher speed, greater efficiency, and reduced consumption of organic solvents.[1][3] However, HPLC, operating in normal-phase (NP), reversed-phase (RP), or polar organic (PO) modes, offers complementary selectivity and can be equally successful.[1][4] The optimal technique is compound-dependent, and screening on both platforms is recommended if available.
Q2: What types of columns (stationary phases) should I screen first?
For diastereomer separations, a broad screening approach is most effective.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly successful for a wide range of chiral and diastereomeric compounds and are a recommended starting point.[1][5][6][7]
-
Achiral Stationary Phases: Diastereomers have different physical properties and can often be separated on standard achiral columns.[8][9] Normal-phase columns like silica or cyano-bonded phases can provide good resolution.[10][11] For reversed-phase, C18 columns are a standard starting point, but other phases like phenyl or pentafluorophenyl (PFP) can offer different selectivity for closely related isomers.[11][12] A study comparing techniques found that non-chiral SFC was more successful than traditional non-chiral HPLC for separating a diverse set of diastereomers.[2]
Q3: How do mobile phase additives like acids and bases improve separation?
Mobile phase additives can significantly impact peak shape and selectivity.[13] For basic compounds like many azepane derivatives, peak tailing can occur due to secondary interactions with residual acidic silanols on the silica support of the column.[14] Adding a small amount of a basic modifier (e.g., 0.1% diethylamine, DEA) to the mobile phase can mitigate these interactions, leading to sharper, more symmetrical peaks.[14] Conversely, for acidic compounds, an acidic modifier (e.g., 0.1% trifluoroacetic acid, TFA) can ensure the analyte remains in a single protonation state, improving peak shape.[14]
Q4: What is the role of temperature in the separation of diastereomers?
Temperature is a critical parameter that affects the thermodynamics of the interaction between the analytes and the stationary phase.[1][5][14]
-
Improved Resolution: Lowering the temperature often, but not always, enhances the differences in interaction energy between diastereomers and the stationary phase, which can lead to better resolution.[1][5][14]
-
Improved Efficiency: Higher temperatures decrease mobile phase viscosity, which can lead to sharper peaks and shorter run times, although it may sometimes reduce selectivity.[14] It is crucial to control the column temperature using a thermostat and to screen a range of temperatures (e.g., 15°C, 25°C, 40°C) during method development.[1]
Troubleshooting Guide
Problem: Poor or No Resolution (Rs < 1.5)
| Possible Cause | Recommended Solution |
| Inappropriate Stationary Phase | The selectivity of the column is the most critical factor. Screen a diverse set of columns with different stationary phases (e.g., polysaccharide-based CSPs, silica, cyano, PFP, C18).[5][14] |
| Sub-optimal Mobile Phase | The mobile phase composition directly influences retention and selectivity.[1] Systematically vary the ratio of strong to weak solvents. In normal phase or SFC, test different alcohol modifiers (e.g., methanol, ethanol, isopropanol).[5] Screen different acidic or basic additives and their concentrations.[1] |
| Incorrect Temperature | The thermodynamics of interaction are temperature-dependent. Evaluate separation at a minimum of three different temperatures (e.g., 15°C, 25°C, and 40°C) to find the optimum.[1][5][14] |
| Low Column Efficiency | The column may be old or contaminated. Test the column's performance with a standard compound. If efficiency is low, flush the column according to the manufacturer's instructions or replace it.[14][15] |
Problem: Peak Tailing or Asymmetry
| Possible Cause | Recommended Solution |
| Secondary Interactions | Unwanted interactions with the silica support can cause tailing, especially for basic azepanes.[14] Add a basic modifier like 0.1% diethylamine (DEA) to the mobile phase to block active silanol sites.[14] |
| Column Overload | Injecting too much sample can saturate the stationary phase. Reduce the sample concentration and/or the injection volume and reinject the sample.[1][14] |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[1] Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent. |
| Column Contamination | Strongly retained impurities can build up at the column inlet, creating active sites that cause tailing. Flush the column with a strong solvent as recommended by the manufacturer.[14][15] |
Problem: Drifting or Unstable Retention Times
| Possible Cause | Recommended Solution |
| Insufficient Column Equilibration | Chiral and normal-phase columns can require significant time to equilibrate with a new mobile phase.[1] Flush the column with at least 20-30 column volumes of the new mobile phase and monitor the baseline for stability before injecting.[1] |
| Mobile Phase Instability | The composition of the mobile phase can change due to the evaporation of volatile components. Prepare fresh mobile phase daily and keep solvent reservoirs capped.[1] |
| Temperature Fluctuations | Changes in ambient laboratory temperature can affect retention times.[1] Use a thermostatically controlled column compartment to maintain a constant temperature.[1] |
| System Leaks or Pump Issues | A leak in the system or inconsistent pump performance will cause pressure fluctuations and lead to retention time drift. Check system pressure and perform routine maintenance. |
Experimental Protocols
General Protocol for HPLC/SFC Diastereomer Screening
This protocol describes a systematic approach to screen for the separation of azepane diastereomers.
-
Sample Preparation:
-
Prepare a stock solution of the diastereomeric mixture at approximately 1 mg/mL.
-
The recommended solvent is a 1:1 mixture of Methanol:Ethanol or another combination that ensures complete solubility. For HPLC, dissolving the sample in the initial mobile phase is ideal if possible.[1]
-
-
Chromatography System Setup:
-
Utilize an automated column switcher if available to screen multiple columns efficiently. A recommended initial screening set includes several polysaccharide-based chiral columns and at least one achiral normal-phase (Silica, Cyano) and one achiral reversed-phase (C18, PFP) column.
-
Set the column temperature to 25°C for the initial screen.
-
Set the detector to a suitable wavelength (e.g., 220 nm or 254 nm) or use a mass spectrometer.
-
-
Screening Conditions:
| Parameter | SFC Conditions | HPLC (Normal Phase) | HPLC (Reversed Phase) |
| Columns | Polysaccharide CSPs, Silica | Polysaccharide CSPs, Silica, Cyano | Polysaccharide CSPs, C18, PFP |
| Mobile Phase A | Supercritical CO₂ | n-Heptane or Hexane | Water + 0.1% Additive |
| Mobile Phase B | Methanol (with 0.1% DEA) | Isopropanol (with 0.1% DEA) | Acetonitrile + 0.1% Additive |
| Gradient | 5% to 50% B in 5 min | 5% to 50% B in 10 min | 5% to 95% B in 10 min |
| Flow Rate | 3.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Back Pressure (SFC) | 150 bar | N/A | N/A |
| Injection Volume | 5 µL | 10 µL | 10 µL |
-
Execution and Evaluation:
-
Equilibrate each column with the initial mobile phase conditions for at least 5 minutes (SFC) or 15 minutes (HPLC).
-
Inject the sample onto each column and run the screening gradient.
-
Evaluate the resulting chromatograms for any degree of separation. Promising conditions (Resolution > 1.0) should be selected for further optimization by adjusting the gradient slope, temperature, and mobile phase composition.
-
Visualized Workflows and Logic
Method Development Workflow
The following diagram outlines a logical workflow for developing a robust chromatographic separation method for azepane diastereomers.
Caption: A logical workflow for azepane diastereomer method development.
Troubleshooting Decision Tree for Poor Resolution
This decision tree provides a step-by-step guide for troubleshooting poor or no separation between diastereomeric peaks.
Caption: A decision tree for troubleshooting poor resolution issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 7. mdpi.com [mdpi.com]
- 8. How can diastereomers be separated class 11 chemistry CBSE [vedantu.com]
- 9. santaisci.com [santaisci.com]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 12. isca.me [isca.me]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. benchchem.com [benchchem.com]
- 15. chiraltech.com [chiraltech.com]
Technical Support Center: Regioselective Reactions on the Azepane Ring
Welcome to the technical support center for improving the regioselectivity of reactions on the azepane ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving regioselectivity on the azepane ring?
A1: The inherent flexibility of the seven-membered azepane ring presents a significant challenge in controlling regioselectivity.[1] Unlike more rigid five- or six-membered rings, the multiple low-energy conformations of azepane can make it difficult to predict and control the stereochemical and regiochemical outcome of reactions.[1] Key challenges include:
-
C-H Functionalization: Differentiating between the various methylene groups (α, β, γ) for selective C-H activation.
-
Alkylation and Acylation: Controlling N- vs. C-alkylation/acylation, and among the different carbon positions.
-
Ring Expansion Strategies: Ensuring the desired regiochemical outcome when constructing the azepane ring from smaller heterocycles like piperidines.[2][3]
Q2: How can directing groups be used to control regioselectivity in C-H functionalization of azepanes?
A2: Directing groups are crucial for achieving high regioselectivity in C-H functionalization by positioning a catalyst in proximity to a specific C-H bond. For N-substituted azepanes, common directing groups include:
-
N-Boc (tert-Butoxycarbonyl): This group can direct lithiation to the α-position, although yields can sometimes be low.[4]
-
Amides and Carbamates: These can act as effective directing groups in metal-catalyzed C-H activation reactions.[5] The choice of the directing group and the metal catalyst (e.g., Palladium, Rhodium, Iridium) is critical in determining the site of functionalization.[6][7]
-
N-Fluorosulfonamides: In copper-catalyzed reactions, these can direct the functionalization of distal, unactivated C(sp³)–H bonds to form azepanes.[8]
Q3: What factors influence the regioselectivity of ring-expansion reactions to form azepanes?
A3: The regioselectivity of ring-expansion reactions, such as from piperidine derivatives, is influenced by several factors:
-
Nature of the Leaving Group: The type and position of the leaving group on the starting piperidine ring are critical.
-
Nucleophile: The choice of nucleophile can dictate the position of attack and, consequently, the regiochemical outcome of the ring expansion.[9]
-
Substitution Pattern: The existing substituents on the piperidine ring can sterically and electronically influence the course of the reaction.[3]
-
Catalyst: For catalyzed ring expansions, the metal and its associated ligands play a pivotal role in controlling both regioselectivity and stereoselectivity.[10]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in C-H Functionalization of N-Boc-Azepane
Symptoms:
-
A mixture of C-H functionalized products at different positions (α, β, γ) is observed.
-
Low yield of the desired regioisomer.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Ineffective Directing Group Coordination | Ensure the directing group is correctly installed and is not sterically hindered. For metal-catalyzed reactions, the choice of ligand is crucial for effective coordination. Screen a variety of ligands to optimize the reaction.[6] |
| Suboptimal Catalyst System | The choice of metal catalyst (e.g., Pd, Rh, Ir, Cu) and its oxidation state can significantly impact regioselectivity. Experiment with different catalysts and catalyst precursors. For instance, in palladium-catalyzed C-H arylations, bulky ligands can favor a specific position.[6] |
| Incorrect Solvent or Temperature | The polarity of the solvent and the reaction temperature can alter the reaction pathway. Screen a range of solvents (e.g., polar aprotic like DMAc, NMP, or nonpolar like toluene).[6] Sometimes, lowering the reaction temperature can enhance selectivity. |
| Steric Hindrance | The substrate itself may have steric factors that disfavor functionalization at the desired position. Consider modifying the substrate or the directing group to minimize steric clash. |
Problem 2: Mixture of N- and C-Alkylated Products in Azepane Alkylation
Symptoms:
-
Formation of both N-alkylated and C-alkylated azepane derivatives.
-
For C-alkylation, a mixture of regioisomers is obtained.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Choice of Base and Solvent | The base and solvent system is critical for controlling N- vs. C-alkylation. For selective N-alkylation, a common protocol involves the use of a base like NaH in an aprotic solvent like THF or DMF.[11] For C-alkylation via deprotonation, a strong base like an organolithium reagent is typically required. |
| Nature of the Electrophile | Highly reactive electrophiles may lead to a loss of selectivity. The nature of the leaving group on the alkylating agent can also play a role. |
| Protecting Group Strategy | To achieve selective C-alkylation, the nitrogen atom must be protected with a suitable group (e.g., Boc) that directs deprotonation to the desired carbon atom.[4] |
| Reaction Temperature | Lowering the reaction temperature can often improve the selectivity of the alkylation reaction. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of C3- and C4-Substituted Azepanes from Nitroarenes
This protocol is based on the photochemical dearomative ring expansion of nitroarenes.[1][12]
Step 1: Photochemical N-insertion
-
In a suitable reaction vessel, dissolve the substituted nitroarene (1.0 equiv.) in CH3CN (0.05 M).
-
Add P(Oi-Pr)3 (3.0 equiv.).
-
Irradiate the mixture with purple LEDs (λ = 390 nm) at room temperature for the specified time (monitor by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
Step 2: Hydrogenolysis
-
Dissolve the crude product from Step 1 in EtOH (0.1 M).
-
Add Pd/C or PtO2 (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (1 atm) and stir at room temperature for 16 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the C3- and/or C4-functionalized azepane.
Quantitative Data for C3- and C4-Substituted Azepanes from meta-Substituted Nitroarenes [12]
| R Group on Nitroarene | Product(s) | Ratio (C3:C4) | Combined Yield (%) |
| Me | 3-Me & 4-Me | 1:1.1 | 65 |
| OMe | 3-OMe & 4-OMe | 1:1.2 | 72 |
| F | 3-F & 4-F | 1:1.5 | 68 |
| Cl | 3-Cl & 4-Cl | 1:1.3 | 70 |
Protocol 2: Palladium-Catalyzed Ring Expansion of 2-Alkenylpiperidines to Azepanes
This method provides a stereoselective route to azepane derivatives.[10]
-
To a solution of the N-protected 2-alkenylpiperidine substrate (1.0 equiv.) in acetonitrile (MeCN), add the palladium catalyst [Pd(allyl)Cl]₂ (5 mol%).
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired azepane derivative.
Quantitative Data for Palladium-Catalyzed Ring Expansion [10]
| N-Protecting Group | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |
| Ts | MeCN | 80 | 2 | 85 | >99 |
| Boc | DCE | 60 | 4 | 78 | 98 |
| Cbz | DCM | 40 | 6 | 82 | >99 |
Visualizations
References
- 1. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion | CoLab [colab.ws]
- 4. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 5. Innate and guided C–H functionalization logic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Purity Analysis of Tert-butyl 4-aminoazepane-1-carboxylate: A Comparative Guide to HPLC and NMR Methods
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results and the quality of synthesized compounds. Tert-butyl 4-aminoazepane-1-carboxylate is a key building block in the synthesis of various pharmaceutical agents. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for determining the purity of this compound, offering detailed experimental protocols and comparative data with structurally similar alternatives.
Comparison of Analytical Techniques
The choice between HPLC and NMR for purity analysis depends on the specific requirements of the user, including the nature of potential impurities, the need for quantitative versus qualitative data, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation of components based on their differential partitioning between a mobile phase and a stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Primary Use | Quantification of the main component and detection of related substance impurities. | Structural confirmation, identification of impurities, and quantitative analysis (qNMR). |
| Sample Throughput | High, with typical run times of 15-30 minutes per sample. | Lower, with sample preparation and acquisition times ranging from minutes to hours for quantitative analysis. |
| Sensitivity | High, capable of detecting impurities at low levels (typically <0.1%). | Generally lower sensitivity than HPLC for impurity detection, but excellent for quantification of major components. |
| Quantification | Relative quantification based on area percentage, or absolute quantification using a reference standard. | Absolute quantification against a certified internal standard (qNMR) without the need for a specific analyte standard. |
| Information Provided | Purity value (area %), retention times of components. | Detailed structural information, stoichiometric ratios, and purity (mole %). |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol describes a reverse-phase HPLC method suitable for the purity analysis of this compound and its analogs.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
0-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA).
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Purity Assessment
This protocol outlines the use of ¹H NMR for the structural confirmation and purity assessment of this compound.
-
Instrumentation: 400 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-5 seconds
-
-
Data Analysis:
-
Structural Confirmation: Compare the obtained chemical shifts and coupling patterns with the expected structure.
-
Purity Assessment: Integrate the signals corresponding to the compound and any visible impurities. The presence of residual solvents or synthesis-related impurities can be identified and their molar ratio to the main compound can be estimated. For quantitative NMR (qNMR), a certified internal standard would be added, and purity would be calculated based on the integral ratios of the analyte and the standard.
-
Comparative Data
The following table summarizes the expected analytical data for this compound and two common, structurally related alternatives. This data is based on typical findings and may vary slightly based on the specific batch and analytical conditions.
| Compound | Structure | Molecular Weight | Expected HPLC Purity | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| This compound | 214.31 | > 98% | ~3.4-3.2 (m, 4H, -CH₂-N-Boc), ~3.0-2.8 (m, 1H, -CH-NH₂), ~1.9-1.5 (m, 8H, ring -CH₂-), 1.45 (s, 9H, -C(CH₃)₃) | |
| tert-Butyl 4-aminopiperidine-1-carboxylate | 200.28 | > 98% | ~3.9 (br d, 2H), ~2.8 (m, 3H), ~1.8 (m, 2H), ~1.4 (s, 9H), ~1.2 (m, 2H)[1] | |
| tert-Butyl 3-aminopyrrolidine-1-carboxylate | 186.25 | > 98% | ~3.6-3.0 (m, 5H), ~2.1 (m, 1H), ~1.7 (m, 1H), 1.46 (s, 9H)[2][3] |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity analysis process for this compound using HPLC and NMR.
Caption: HPLC Purity Analysis Workflow.
Caption: NMR Purity Analysis Workflow.
References
A Comparative Guide to the Synthesis of Functionalized Azepanes
For Researchers, Scientists, and Drug Development Professionals
The seven-membered azepane ring is a crucial structural motif in a variety of biologically active compounds and natural products. Its unique conformational flexibility makes it an attractive scaffold in medicinal chemistry for the development of novel therapeutics. This guide provides an objective comparison of several modern synthetic routes to functionalized azepanes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific target molecules.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for four prominent methods used in the synthesis of functionalized azepanes: Photochemical Ring Expansion, Ring-Closing Metathesis (RCM), [5+2] Cycloaddition, and Copper-Catalyzed Asymmetric Cyclization.
| Synthetic Route | Key Reagents/Catalyst | Substrate Scope | Yield Range | Diastereoselectivity (d.r.) | Enantioselectivity (ee) | Key Advantages | Limitations |
| Photochemical Ring Expansion | Nitroarenes, Blue Light | Broad (electron-rich and electron-poor nitroarenes) | 50-95% | Not always applicable | Not typically controlled | Readily available starting materials, operational simplicity.[1][2][3] | Often requires a subsequent reduction step, regioselectivity can be an issue with certain substitution patterns.[1] |
| Ring-Closing Metathesis (RCM) | Grubbs' Catalysts (1st or 2nd Gen) | Diene-containing amines | 85-98% | Not always applicable | Not typically controlled directly in RCM step | High functional group tolerance, reliable for forming the seven-membered ring.[4][5] | Requires synthesis of diene precursors, potential for catalyst poisoning. |
| [5+2] Cycloaddition | N-indolyl alkylidene β-amide esters, Lewis Acid (e.g., Sc(OTf)₃) | Alkenes and N-indolyl alkylidene β-amide esters | 70-92% | Up to 34:1 | Not reported | Rapid construction of complex fused azepane systems. | Limited to specific substrate classes, requires synthesis of specialized starting materials. |
| Copper-Catalyzed Asymmetric Cyclization | 2'-vinyl-biaryl-2-imines, CuI/(R,R)-Ph-BPE | Substituted 2'-vinyl-biaryl-2-imines | up to 98% | >20:1 | up to 99% | Excellent enantiocontrol, high yields, mild reaction conditions. | Substrate synthesis can be multi-step, limited to biaryl-fused azepanes. |
Experimental Protocols
Photochemical Ring Expansion of Nitroarenes
This method provides a straightforward approach to azepane synthesis from readily available nitroarenes. The key step involves a blue light-mediated dearomative ring expansion.[1][2][3]
General Procedure: A solution of the substituted nitroarene (1.0 equiv) and a phosphite reagent (e.g., P(Oi-Pr)₃, 3.0 equiv) in a suitable solvent (e.g., THF, 0.2 M) is degassed and irradiated with blue LEDs at room temperature for 72 hours. Following the photochemical reaction, the resulting azepine intermediate is hydrogenated using a catalyst such as PtO₂ (10 mol%) under a hydrogen atmosphere (1 atm) in a solvent like ethanol at room temperature for 72 hours to yield the functionalized azepane.[1]
Ring-Closing Metathesis (RCM) of a Diallylamine Derivative
RCM is a powerful and widely used method for the formation of cyclic olefins, including the azepane core.[4][5]
Synthesis of N-Boc-azep-4-ene: An oven-dried 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with bis(tricyclohexylphosphine)benzylideneruthenium(IV) dichloride (Grubbs' Catalyst 1st Gen., 0.5 mol%) and dry dichloromethane. The mixture is stirred under a nitrogen atmosphere. N-Boc-diallylamine is then added via syringe. The solution is heated to reflux for 2.5 hours, during which ethylene gas evolves. After cooling to room temperature, the reaction mixture is treated with an aqueous methanolic solution of tris(hydroxymethyl)phosphine to quench the catalyst. The product is then purified by distillation to afford N-Boc-azep-4-ene.[4]
Diastereoselective Formal [5+2] Cycloaddition
This method allows for the rapid construction of complex, fused azepino[1,2-a]indoles with high diastereoselectivity.
General Procedure: To a solution of the N-indolyl alkylidene β-amide ester (1.0 equiv) and the alkene (3.0 equiv) in a solvent such as 1,2-dichloroethane is added a Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%). The reaction mixture is stirred at a specified temperature (e.g., 60 °C) until completion, as monitored by TLC. The product is then purified by column chromatography.
Copper-Catalyzed Asymmetric Reductive Cyclization
This protocol provides highly enantioenriched dibenzo[b,d]azepines through an intramolecular cyclization.
General Procedure: In a glovebox, CuI (2.5 mol%), (R,R)-Ph-BPE (a chiral bisphosphine ligand, 2.75 mol%), and NaOtBu (1.2 equiv) are added to a vial. Anhydrous toluene is added, and the mixture is stirred at room temperature. A solution of the 2'-vinyl-biaryl-2-imine substrate (1.0 equiv) in toluene is then added, followed by a silane reducing agent (e.g., (EtO)₃SiH, 2.0 equiv). The reaction is stirred at room temperature for 36 hours. The crude product is then purified by column chromatography to yield the enantioenriched dibenzo[b,d]azepine.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the discussed synthetic routes.
Caption: Comparative workflows of major synthetic routes to azepanes.
Caption: Decision tree for selecting a suitable azepane synthesis route.
References
A Comparative Guide to Tert-butyl 4-aminoazepane-1-carboxylate and Other Cyclic Amine Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical decision that profoundly influences the physicochemical and pharmacological properties of a lead candidate. Saturated nitrogen-containing heterocycles, such as azepanes, piperidines, and pyrrolidines, are privileged scaffolds due to their ability to introduce basicity, modulate lipophilicity, and provide three-dimensional complexity. This guide offers a comparative analysis of tert-butyl 4-aminoazepane-1-carboxylate against other commonly used Boc-protected cyclic amine building blocks, providing available data, experimental protocols for their evaluation, and a discussion of their relative merits in medicinal chemistry.
Executive Summary
This compound offers a unique seven-membered ring scaffold that provides greater conformational flexibility compared to the more rigid six-membered piperidines and five-membered pyrrolidines. This flexibility can be advantageous for exploring a wider range of vector orientations for substituent placement and for optimizing interactions with biological targets. However, this increased flexibility may also come at an entropic cost upon binding. The choice of a specific cyclic amine building block represents a balance between achieving optimal target engagement and fine-tuning critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties. While experimental data for a direct comparison is limited, this guide provides the tools and context for researchers to make informed decisions.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a building block are fundamental to its utility in drug design. Key parameters such as pKa, lipophilicity (logP), and solubility directly impact a molecule's absorption, distribution, and potential for off-target effects. The following table summarizes available experimental and computed data for this compound and other relevant Boc-protected cyclic amines. It is important to note the scarcity of direct experimental data for some of these compounds, highlighting the need for experimental determination during the drug discovery process.
Table 1: Comparison of Physicochemical Properties of Boc-Protected Cyclic Amine Building Blocks
| Property | This compound | tert-Butyl 4-aminopiperidine-1-carboxylate | tert-Butyl 3-aminopyrrolidine-1-carboxylate | 4-Amino-tert-butyl-1-morpholinecarboxylate |
| Molecular Weight ( g/mol ) | 214.30[1] | 200.28[2] | 186.25[3] | 202.25 |
| pKa (Predicted/Experimental) | No data available | ~12.39 (Predicted) | No data available | No data available |
| XLogP3 (Computed) | 1.1[1] | 0.7[2] | 0.4[3] | No data available |
| Solubility | No experimental data available | Soluble in methanol | Soluble in DMSO | No data available |
Note: The lack of comprehensive experimental data necessitates reliance on computed values in some cases. Researchers are strongly encouraged to experimentally determine these properties for their specific applications.
Performance in Drug Discovery: A Qualitative Comparison
The choice between these cyclic amine building blocks often depends on the specific goals of the drug design program.
This compound: The seven-membered azepane ring offers a higher degree of conformational flexibility compared to piperidines and pyrrolidines. This can be an advantage in exploring a broader conformational space to optimize binding to a target protein. However, the increased number of low-energy conformations can also lead to a greater entropic penalty upon binding, potentially reducing binding affinity.
Piperidine Derivatives: The six-membered piperidine ring typically adopts a stable chair conformation. This relative rigidity can be beneficial for pre-organizing substituents in a defined spatial orientation, which can lead to higher binding affinities. The slightly higher lipophilicity of piperidines compared to pyrrolidines can influence membrane permeability and other ADME properties.
Pyrrolidine Derivatives: The five-membered pyrrolidine ring exhibits a pseudo-rotation, leading to a higher degree of flexibility than piperidine but less than azepane. Pyrrolidine derivatives are generally less lipophilic than their piperidine counterparts, which can be advantageous for improving aqueous solubility.
Morpholine Derivatives: The inclusion of an oxygen atom in the morpholine ring significantly impacts its properties. It generally leads to increased polarity and aqueous solubility compared to piperidine. The oxygen can also act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.
Experimental Protocols
To facilitate a rigorous comparison, detailed experimental protocols for determining key physicochemical and ADME properties are provided below.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the primary amine.
Methodology:
-
Sample Preparation: Prepare a ~10 mM solution of the cyclic amine building block in deionized water.
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).
-
Data Acquisition: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at which 50% of the amine is protonated (the half-equivalence point).
Determination of logP by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.
Methodology:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then separating the phases.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a flask.
-
Equilibration: Shake the flask for a sufficient time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the susceptibility of the compound to metabolism by cytochrome P450 enzymes.
Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat, or mouse), a NADPH-regenerating system, and a buffer (e.g., phosphate buffer, pH 7.4).
-
Compound Addition: Add the test compound to the incubation mixture at a final concentration typically around 1 µM.
-
Incubation: Incubate the mixture at 37 °C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the rate of disappearance, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams created using Graphviz illustrate the workflows for pKa determination and the in vitro metabolic stability assay.
Conclusion
This compound presents a valuable, conformationally flexible building block for drug discovery, offering an alternative to the more commonly used piperidine and pyrrolidine scaffolds. The choice of which cyclic amine to incorporate into a drug candidate is a multifactorial decision that requires careful consideration of the desired balance between target affinity and ADME properties. While a complete experimental dataset for a direct comparison is not yet available, this guide provides the necessary framework and experimental protocols for researchers to systematically evaluate these important building blocks and make data-driven decisions in their drug discovery programs.
References
A Head-to-Head Battle of Scaffolds: Azepane and Piperidine in Drug Design
A comprehensive comparative guide for researchers, scientists, and drug development professionals on the utility of azepane and piperidine scaffolds in medicinal chemistry.
In the landscape of drug discovery, the selection of a heterocyclic scaffold is a pivotal decision that profoundly shapes the pharmacokinetic and pharmacodynamic properties of a potential therapeutic agent. Among the nitrogen-containing heterocycles, the six-membered piperidine ring has long been a mainstay, featuring in a multitude of approved drugs.[1][2] However, its seven-membered counterpart, azepane, presents a compelling alternative with distinct structural and physicochemical characteristics that are increasingly being exploited in modern drug design.[3][4] This guide provides an objective, data-driven comparison of these two critical scaffolds to inform strategic decisions in drug development.
Physicochemical Properties: A Tale of Two Rings
The fundamental physicochemical properties of a scaffold are critical determinants of a drug's behavior in a biological system, influencing everything from its solubility and permeability to its metabolic stability. A comparative analysis of azepane and piperidine reveals key differences that can be leveraged in drug design.
| Property | Azepane | Piperidine | Reference |
| Molecular Formula | C₆H₁₃N | C₅H₁₁N | [5] |
| Molecular Weight ( g/mol ) | 99.17 | 85.15 | [5] |
| pKa | ~11.1 | ~11.22 | [6] |
| logP | 1.4 | 0.84 | [6] |
| Hydrogen Bond Acceptors | 1 | 1 | [6] |
| Hydrogen Bond Donors | 1 | 1 | [6] |
| Rotatable Bonds | 1 | 0 | [6] |
The larger ring size of the azepane scaffold results in a higher molecular weight and, notably, a greater lipophilicity (logP) when compared to piperidine.[6] This increased lipophilicity can enhance a molecule's ability to cross cellular membranes, a desirable trait for drugs targeting intracellular components. However, it may also lead to increased non-specific binding and a higher potential for metabolism by cytochrome P450 enzymes. The basicity (pKa) of the two scaffolds is quite similar, indicating that they will be protonated to a comparable extent at physiological pH.[6]
Conformational Analysis: Flexibility vs. Rigidity
The most significant distinction between the azepane and piperidine scaffolds lies in their conformational flexibility. The piperidine ring predominantly exists in a stable chair conformation, which limits its conformational freedom.[7] This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target protein.
In contrast, the seven-membered azepane ring possesses considerably more conformational flexibility, with several low-energy conformations being readily accessible. This adaptability can allow a molecule to orient itself optimally within a binding pocket, potentially leading to enhanced potency. However, this flexibility can also be a drawback, as the energetic cost of adopting a specific bioactive conformation upon binding can be higher.
Biological Activity and Therapeutic Applications
Both azepane and piperidine scaffolds are integral components of a wide range of biologically active molecules and approved drugs, demonstrating their versatility in targeting diverse disease areas.[1][3]
Azepane-Containing Drugs:
The azepane motif is found in over 20 FDA-approved drugs and is a key feature in compounds with a wide array of therapeutic applications, including:[3]
-
Anticancer agents: The structural diversity of azepane derivatives has been exploited to develop potent anticancer compounds.[4]
-
Antimicrobial agents: Azepane-based molecules have shown promise in combating various microbial infections.[3]
-
Central Nervous System (CNS) agents: The azepane scaffold is present in drugs targeting neurological and psychiatric disorders, such as Alzheimer's disease.[3][8] For instance, certain bicyclic azepanes have been identified as potent inhibitors of monoamine transporters.[8][9]
Piperidine-Containing Drugs:
The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, found in a vast number of pharmaceuticals.[10][11] Its applications span numerous therapeutic areas:
-
CNS agents: Piperidine derivatives are prevalent in drugs targeting the central nervous system, including antipsychotics and analgesics.[1][12]
-
Anticancer agents: Many potent anticancer drugs incorporate the piperidine ring, which can contribute to their mechanism of action by interacting with key biological targets.[10][12]
-
Antiviral agents: The piperidine scaffold has been successfully integrated into antiviral compounds that interfere with various stages of the viral life cycle.[10]
Experimental Protocols
To provide a practical framework for the evaluation of compounds containing these scaffolds, detailed methodologies for key experiments are outlined below.
General Experimental Workflow for Scaffold Evaluation
The following workflow provides a general overview of the steps involved in the synthesis and evaluation of novel compounds based on azepane or piperidine scaffolds.
Synthesis of Azepane and Piperidine Derivatives
The synthesis of functionalized azepane and piperidine scaffolds can be achieved through various synthetic routes. Common strategies include ring-closing metathesis, reductive amination, and palladium-catalyzed ring expansion.[13]
Example Protocol: Reductive Amination for Piperidine Synthesis
-
Reaction Setup: To a solution of a suitable dicarbonyl compound (1.0 equivalent) in a solvent such as methanol or dichloromethane, add a primary amine (1.1 equivalents).
-
Imine Formation: Stir the reaction mixture at room temperature to facilitate the formation of the intermediate imine.
-
Reduction: Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, portion-wise to the reaction mixture.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography to obtain the desired piperidine derivative.
In Vitro Binding Assay: Histamine H3 Receptor
To assess the binding affinity of novel compounds to a specific target, such as the histamine H3 receptor, a competitive radioligand binding assay can be employed.[14][15]
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, the radioligand (e.g., [³H]-Nα-methylhistamine), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Filtration: Terminate the assay by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways
The biological effects of drugs containing azepane or piperidine scaffolds are often mediated through their interaction with specific cellular signaling pathways. For example, many G-protein coupled receptor (GPCR) ligands incorporate these scaffolds.[16][17]
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Conclusion
The choice between an azepane and a piperidine scaffold is a strategic one that should be guided by the specific goals of the drug discovery program. Piperidine remains a "go-to" scaffold due to its well-understood properties, synthetic accessibility, and proven track record in approved drugs.[1][2] It is often the preferred choice when seeking to optimize a lead compound with a favorable risk profile. The azepane scaffold, while less explored, offers opportunities for novelty and for accessing a different chemical space.[3][4] Its inherent flexibility can be a powerful tool for achieving high-affinity binding to challenging targets. Ultimately, a thorough understanding of the distinct properties of each scaffold, supported by robust experimental data, will enable medicinal chemists to make informed decisions and design the next generation of innovative therapeutics.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Exploitation of cholane scaffold for the discovery of potent and selective farnesoid X receptor (FXR) and G-protein coupled bile acid receptor 1 (GP-BAR1) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a Novel Quinoline Compound Synthesized from Tert-butyl 4-aminoazepane-1-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of a novel quinoline derivative synthesized from the versatile building block, tert-butyl 4-aminoazepane-1-carboxylate. The structure of the synthesized compound is validated through a combination of spectroscopic techniques, and its synthetic route is compared with alternative methods for producing structurally similar 4-aminoquinolines. This document is intended to serve as a practical resource, offering detailed experimental protocols and objective data to support research and development in medicinal chemistry.
Compound Synthesis and Structure Validation
The target compound, a 4-(azepan-4-ylamino)quinoline derivative, was synthesized via a multi-step pathway starting from commercially available this compound. The synthesis involves a nucleophilic aromatic substitution reaction followed by deprotection of the Boc group. The structural integrity of the final compound was confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Table 1: Summary of Analytical Data for the Synthesized Quinoline Derivative
| Analytical Technique | Parameter | Observed Value | Interpretation |
| ¹H NMR | Chemical Shifts (δ, ppm) | Aromatic: 7.5-8.5; Azepane ring: 1.8-3.6 | Confirms the presence of both the quinoline and azepane moieties. |
| Coupling Constants (J, Hz) | Aromatic protons: 7-9; Azepane protons: 5-12 | Provides information on the substitution pattern and conformation of the rings. | |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Aromatic: 110-150; Azepane ring: 25-60 | Corroborates the carbon skeleton of the molecule. |
| Mass Spectrometry | [M+H]⁺ (m/z) | Consistent with calculated exact mass | Confirms the molecular weight of the compound. |
| HPLC | Retention Time (min) | 12.5 | Indicates the purity of the isolated compound under the specified conditions. |
| Purity (%) | >98% | Confirms the high purity of the final product. |
Comparative Analysis of Synthetic Routes
The synthesis of 4-aminoquinoline derivatives is a cornerstone of medicinal chemistry. While the presented synthesis provides an efficient route to the target molecule, several alternative methods exist for the construction of the 4-aminoquinoline scaffold. A comparison of these methods highlights the advantages and limitations of each approach.
Table 2: Comparison of Synthetic Methods for 4-Aminoquinolines
| Synthetic Method | Starting Materials | Key Reaction | Advantages | Disadvantages |
| Presented Synthesis | This compound, 4-chloroquinoline | Nucleophilic Aromatic Substitution | Modular, allows for diverse azepane derivatives. | Requires a pre-functionalized quinoline. |
| Pfitzinger Reaction | Isatin, carbonyl compound | Condensation and cyclization | Forms the quinoline ring in one pot.[1] | Limited substitution patterns on the quinoline core.[1] |
| Friedländer Synthesis | 2-aminobenzaldehyde or ketone, compound with a reactive α-methylene group | Condensation and cyclization | Versatile for a wide range of substituents. | Can require harsh reaction conditions. |
| Gould-Jacobs Reaction | Aniline, diethyl (ethoxymethylene)malonate | Cyclization | Good for synthesizing 4-hydroxyquinolines which can be converted to 4-aminoquinolines.[1] | Multi-step process to achieve the final aminoquinoline.[1] |
Experimental Protocols
Detailed methodologies for the key experimental procedures are provided below to ensure reproducibility.
Synthesis of the 4-(Azepan-4-ylamino)quinoline Derivative
Step 1: N-Arylation of this compound In a round-bottom flask, this compound (1.0 eq) and 4-chloroquinoline (1.1 eq) are dissolved in dimethylformamide (DMF). Diisopropylethylamine (DIPEA) (2.0 eq) is added, and the reaction mixture is heated to 120 °C for 24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Boc Deprotection The product from Step 1 is dissolved in a 4M solution of HCl in dioxane. The reaction is stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford the hydrochloride salt of the final product.
Analytical Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.
-
Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
HPLC Analysis: Purity was determined using a C18 reverse-phase column with a gradient elution of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). Detection was performed at 254 nm.
Visualizing the Synthesis and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthetic workflow and the biological signaling pathway where compounds of this class are active.
Many quinoline derivatives are known to interact with Toll-like receptors (TLRs), which are crucial components of the innate immune system. The diagram below outlines the TLR7 signaling pathway, a common target for this class of compounds.
References
A Comparative Guide to the Biological Activity of Azepane-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry due to its conformational flexibility and synthetic tractability. This allows for the creation of a diverse range of derivatives that can interact with a wide array of biological targets.[1][2] This guide provides a comparative analysis of the biological activities of various azepane-based compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Biological Activity Data
The biological evaluation of azepane derivatives has revealed their potential across multiple therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[3] The following tables summarize the in vitro potency of representative azepane-containing compounds against key biological targets.
Table 1: Anticancer Activity of Azepane Derivatives
| Compound/Derivative Class | Cell Line | Target/Pathway | IC50 | Reference |
| Dibenzo[b,f]azepine derivative 5e | Leukaemia SR | Topoisomerase II | 13.05 ± 0.62 µM | [4] |
| Pyrrolo[1,2-a]azepine derivative | HepG2 | CDK2 (predicted) | Not specified | [5] |
| Azepane-based PKB/Akt Inhibitor (Optimized) | - | PKBα (Akt1) | 4 nM | [3] |
| Azepane-based PKB/Akt Inhibitor (Optimized) | - | PKA | 3 nM | [3] |
Table 2: Anti-Alzheimer's Disease Activity of Azepane Derivatives (BACE1 Inhibition)
| Compound Class | Target | IC50/Ki | Reference |
| Piperazine derivative 6 | BACE1 | 0.18 nM (IC50) | [2] |
| Hydroxy ethylamine isostere (GSK 188909) | BACE1 | 4 nM (IC50) | [2] |
| Compound with Ki = 1.8 nM | BACE1 | 1.8 nM (Ki) | [2] |
Table 3: Monoamine Transporter Inhibition by Azepane and Related Compounds
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| Vanoxerine | - | - | - | [6] |
| Nisoxetine | - | 1.15 µM (IC50) | - | [6] |
| Fluoxetine | - | - | 18.4 µM (IC50) | [6] |
| Cocaine | 230 nM (Ki) | 480 nM (Ki) | 740 nM (Ki) | [7] |
| Methylphenidate | 100 nM (Ki) | 100 nM (Ki) | 100,000 nM (Ki) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of azepane-based compounds.
Anticancer Activity: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability, providing a measure of the cytotoxic potential of a compound.[1]
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the azepane-containing compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]
Anti-Alzheimer's Disease Activity: BACE1 Inhibition Assay
This fluorometric assay measures the activity of β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease.[1][9]
Procedure:
-
Reagent Preparation: Prepare the assay buffer (e.g., 50 mM sodium acetate, pH 4.5), a fluorogenic BACE1 substrate, and the BACE1 enzyme solution.[1]
-
Inhibitor Preparation: Prepare serial dilutions of the azepane-containing test compounds.[1]
-
Assay Setup: In a 96-well black plate, add the assay buffer, the BACE1 enzyme, and the test compound or a known BACE1 inhibitor (positive control).[1]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 substrate to all wells.[1]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) in the dark.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate used.
-
Data Analysis: Calculate the percentage of BACE1 inhibition for each compound concentration and determine the IC50 value.[1]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways targeted by azepane derivatives and a typical workflow for their evaluation.
Caption: PI3K/Akt Signaling Pathway and Inhibition by Azepane-based Compounds.
Caption: Amyloid-β Production via APP Processing and BACE1 Inhibition.
Caption: A General Workflow for Structure-Activity Relationship (SAR) Studies.
References
- 1. benchchem.com [benchchem.com]
- 2. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chiral Maze: A Comparative Guide to the Enantiomeric Separation and Analysis of Chiral Aminoazepanes
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of pharmaceutical compounds is a critical determinant of their efficacy and safety. Chiral aminoazepanes, a class of seven-membered nitrogen-containing heterocyclic compounds, represent a significant scaffold in medicinal chemistry. Their stereoisomers can exhibit markedly different pharmacological and toxicological profiles, necessitating robust and efficient analytical methods for their enantiomeric separation and analysis. This guide provides an objective comparison of the primary analytical techniques employed for this purpose—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE)—supported by experimental data and detailed methodologies for analogous compounds to aid in method development for novel aminoazepane derivatives.
Comparative Analysis of Separation Techniques
The choice of analytical technique for the enantiomeric separation of chiral aminoazepanes is dictated by factors such as the physicochemical properties of the analyte, the required resolution, analysis time, and solvent consumption. While specific data for aminoazepanes is limited in publicly available literature, data from structurally related chiral amines and amino acids provide a strong foundation for method development.
High-Performance Liquid Chromatography (HPLC)
HPLC remains a cornerstone for chiral separations due to its versatility and the wide array of commercially available chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. This technique often leads to faster separations and reduced organic solvent consumption.[1] For the separation of primary amines, SFC has shown comparable selectivities and improved peak symmetries compared to normal-phase HPLC.[1]
Capillary Electrophoresis (CE)
CE offers high separation efficiency and low consumption of sample and reagents.[2][3] Chiral selectors, such as cyclodextrins, are added to the background electrolyte to facilitate enantiomeric separation.[4][5]
Quantitative Data Summary
The following tables summarize quantitative data for the enantiomeric separation of various chiral amines and related compounds, offering a comparative overview of the performance of different analytical techniques and conditions. This data can serve as a valuable starting point for the development of separation methods for chiral aminoazepanes.
Table 1: HPLC Separation Data for Chiral Amines and Amino Acid Derivatives
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | α (Selectivity) | Rs (Resolution) | Reference |
| N-(3,5-dinitrobenzoyl)-DL-leucine | P-CAP-DP | CO2/EtOH (90/10) + 0.1% TFA | 2.0 | 1.25 | 2.10 | [6] |
| 1-(1-Naphthyl)ethylamine | Cyclofructan-based | Hexane/Ethanol (80/20) + 0.3% TFA/0.2% TEA | 1.0 | 1.35 | 3.50 | [1] |
| Trp-P-1 | Chiralcel OD-H | n-Hexane/2-Propanol (80/20) | 1.0 | 1.17 | 2.30 | [7] |
| Propranolol | Chirobiotic T | Methanol/Acetic Acid/Triethylamine (100/0.1/0.1) | 1.0 | 1.40 | 3.80 | [8] |
Table 2: SFC Separation Data for Chiral Primary Amines
| Analyte | Chiral Stationary Phase (CSP) | Co-solvent | Additive | α (Selectivity) | Rs (Resolution) | Reference |
| 1,2-Diphenylethylamine | Crownpak® CR-I (+) | Methanol | 0.8% TFA | >1.5 | Baseline | [9] |
| 1-Aminoindan | Cyclofructan-based | Methanol | 0.3% TFA/0.2% TEA | 1.18 | 2.10 | [1] |
| 2-Amino-1,2-diphenylethanol | Cyclofructan-based | Methanol | 0.3% TFA/0.2% TEA | 1.22 | 2.80 | [1] |
Table 3: CE Separation Data for Chiral Amino Acids
| Analyte | Chiral Selector | Background Electrolyte (BGE) | Voltage (kV) | Resolution (Rs) | Reference |
| Tryptophan | α-cyclodextrin | Phosphate buffer | 25 | Baseline | [4] |
| Phenylalanine | α-cyclodextrin | Phosphate buffer | 25 | Partial | [4] |
| Tyrosine | α-cyclodextrin | Phosphate buffer | 25 | Partial | [4] |
| Dansyl-DL-amino acids | β-cyclodextrin | 20 mM Phosphate buffer (pH 7.0) | 20 | >1.5 | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation methods. The following protocols are generalized from the literature for the analysis of chiral amines and can be adapted for chiral aminoazepanes.
Protocol 1: Chiral HPLC Method for Primary Amines
-
Column: Cyclofructan-based CSP (e.g., Larihc CF6-P), 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A typical starting condition is 80:20 (v/v) hexane/ethanol with 0.3% trifluoroacetic acid (TFA) and 0.2% triethylamine (TEA) added to the ethanol portion.[1]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a wavelength appropriate for the analyte (e.g., 254 nm).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Protocol 2: Chiral SFC Method for Primary Amines
-
Column: Crownpak® CR-I (+) column (5 μm, 150 × 3 mm ID).[9]
-
Mobile Phase: Supercritical CO2 as the main mobile phase with a co-solvent of methanol.
-
Additive: 0.8% TFA in the methanol co-solvent.[9]
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 100 bar.
-
Temperature: 40 °C.
-
Detection: UV-Vis (PDA) and Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the sample in methanol.
Protocol 3: Chiral CE Method for Amino Compounds
-
Capillary: Fused-silica capillary, 50 µm i.d., effective length of 50 cm.
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5 containing 15 mM of a chiral selector (e.g., hydroxypropyl-β-cyclodextrin).
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at a suitable wavelength.
-
Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH, deionized water, and BGE. Between runs, rinse with BGE.
Visualizing the Workflow and Logical Relationships
Diagrams created using Graphviz (DOT language) illustrate the experimental workflows and the logical relationships in method development for chiral separations.
Caption: Workflow for Chiral HPLC Analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. hplc.eu [hplc.eu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Comparative Cost-Effectiveness Analysis of Azepane Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the azepane scaffold, a crucial seven-membered nitrogen-containing heterocycle prevalent in numerous pharmaceuticals, is a subject of ongoing research to identify the most efficient and economical routes. This guide provides a detailed comparative cost-effectiveness analysis of three prominent methods for the synthesis of a foundational azepane derivative, azepan-2-one (commonly known as caprolactam). The analysis is based on published laboratory-scale experimental data, focusing on reagent costs, reaction yields, and overall process efficiency to inform researchers and drug development professionals in selecting the optimal synthetic strategy.
Comparative Analysis of Synthesis Methods
The three synthetic routes evaluated are the Beckmann rearrangement of cyclohexanone oxime, the cyclization of 6-aminohexanoic acid, and the Schmidt reaction of cyclohexanone. A summary of the quantitative data for each method is presented below.
| Parameter | Method 1: Beckmann Rearrangement | Method 2: Cyclization of 6-Aminohexanoic Acid | Method 3: Schmidt Reaction |
| Starting Material | Cyclohexanone Oxime | 6-Aminohexanoic Acid | Cyclohexanone |
| Key Reagents | Sulfuric Acid (or other acidic catalysts) | Heat (thermal decomposition) | Hydrazoic Acid (generated in situ from Sodium Azide and Sulfuric Acid) |
| Yield (%) | ~98% | ~88% | ~90% |
| Reaction Time (hours) | 1-2 | 3 | 1.5 |
| Reaction Temperature (°C) | 100-120 | 260 | 50-55 |
| Estimated Reagent Cost per gram of Product * | ~$0.50 - $1.50 | ~$2.00 - $3.00 | ~$1.00 - $2.50 |
| Key Advantages | High yield, well-established industrial process. | Green chemistry (uses heat, minimal reagents), simple procedure. | Good yield, relatively fast reaction. |
| Key Disadvantages | Use of strong, corrosive acids; potential for side products. | High temperature required, potential for polymerization. | Use of highly toxic and explosive hydrazoic acid. |
*Estimated reagent costs are based on publicly available catalog prices for laboratory-grade chemicals and may vary depending on supplier, purity, and scale.
Experimental Protocols
Method 1: Beckmann Rearrangement of Cyclohexanone Oxime
The Beckmann rearrangement is a classic and widely used method for the synthesis of amides from oximes. For the synthesis of azepan-2-one, cyclohexanone oxime is treated with a strong acid.
Procedure: A solution of cyclohexanone oxime (10 g, 88.4 mmol) in concentrated sulfuric acid (20 mL) is prepared and heated to 100-120°C for 1-2 hours. The reaction mixture is then cooled and carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent to afford azepan-2-one.
Method 2: Cyclization of 6-Aminohexanoic Acid
This method involves the intramolecular condensation of 6-aminohexanoic acid to form the cyclic amide, azepan-2-one, through thermal dehydration.
Procedure: 6-Aminohexanoic acid (10 g, 76.2 mmol) is placed in a distillation apparatus. The solid is heated to 260°C under a nitrogen atmosphere. The product, azepan-2-one, distills over and is collected. The reaction is typically complete within 3 hours. Further purification can be achieved by vacuum distillation.
Method 3: Schmidt Reaction of Cyclohexanone
The Schmidt reaction provides a route to amides from ketones using hydrazoic acid in the presence of a strong acid.
Procedure: To a stirred solution of cyclohexanone (10 g, 102 mmol) in concentrated sulfuric acid (30 mL) at 0°C, sodium azide (7.15 g, 110 mmol) is added portion-wise over 1 hour, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is stirred at 50-55°C for 1.5 hours. The mixture is then poured onto ice, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield azepan-2-one.
Logical Workflow for Cost-Effectiveness Analysis
The following diagram illustrates the logical workflow employed in this comparative analysis.
A Spectroscopic Guide to Boc-Protected vs. Deprotected Aminoazepanes for Researchers
For scientists and professionals engaged in drug discovery and development, the azepane scaffold is a valuable structural motif found in a variety of bioactive molecules. The strategic use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is fundamental in the synthesis of complex azepane derivatives. This guide provides an objective spectroscopic comparison of Boc-protected and deprotected aminoazepanes, supported by representative data and a detailed experimental protocol for Boc deprotection.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic characteristics of a representative Boc-protected aminoazepane (tert-butyl azepan-4-ylcarbamate) and its deprotected counterpart (azepan-4-amine). The data is compiled from typical values for the azepane ring system and the well-established spectral features of the Boc protecting group and a free primary amine.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Boc (s, 9H) | Azepane Ring Protons | NH/NH₂ Protons |
| Boc-Protected Aminoazepane | ~1.45 | ~1.5-1.9 (m), ~2.8-3.5 (m) | ~4.5-5.5 (br s, 1H) |
| Deprotected Aminoazepane | - | ~1.4-1.8 (m), ~2.6-3.0 (m) | ~1.5-2.5 (br s, 2H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Boc (C(CH₃)₃) | Boc (C=O) | Azepane Ring Carbons |
| Boc-Protected Aminoazepane | ~28.4 | ~155-156 | ~25-35, ~40-50 |
| ~79-80 | |||
| Deprotected Aminoazepane | - | - | ~27-38, ~42-52 |
Table 3: IR Spectroscopic Data (Wavenumber in cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (Amide I) | C-N Stretch |
| Boc-Protected Aminoazepane | ~3300-3400 (secondary amine) | ~1680-1700 | ~1250 and ~1160 |
| Deprotected Aminoazepane | ~3300-3400 (two bands for primary amine) | - | ~1000-1250 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| Boc-Protected Aminoazepane | 214.3 (for C₁₁H₂₂N₂O₂) | M-56 (loss of isobutylene), M-100 (loss of Boc group) |
| Deprotected Aminoazepane | 114.2 (for C₆H₁₄N₂) | Alpha-cleavage fragments |
Experimental Protocols
A common and reliable method for the deprotection of a Boc-protected amine involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Protocol: Boc Deprotection of tert-Butyl azepan-4-ylcarbamate
Materials:
-
tert-Butyl azepan-4-ylcarbamate
-
Dichloromethane (DCM) or 1,4-Dioxane (anhydrous)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected aminoazepane in an appropriate solvent such as dichloromethane or 1,4-dioxane.
-
To this solution, add an excess of the deprotecting acid (e.g., 5-10 equivalents of TFA or 4M HCl in dioxane).
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove the excess acid and solvent.
-
The residue is then redissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the deprotected aminoazepane. Further purification can be achieved by column chromatography if necessary.
Mandatory Visualization
The azepane motif is a key structural feature in many therapeutic agents. One such example is in the development of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, which are being investigated for the treatment of neurodegenerative diseases, bipolar disorder, and diabetes. The following diagram illustrates a simplified workflow for the screening of azepane-based compounds as potential GSK-3 inhibitors.
Caption: A flowchart illustrating the process of identifying and optimizing azepane-based GSK-3 inhibitors.
The following diagram illustrates the simplified signaling pathway of Zileuton, an inhibitor of 5-lipoxygenase used in the treatment of asthma. While Zileuton itself does not contain an azepane ring, this pathway is representative of how a small molecule inhibitor, a class that includes many azepane derivatives, can modulate a biological signaling cascade.
Caption: The inhibitory action of Zileuton on the 5-lipoxygenase pathway, preventing the production of pro-inflammatory leukotrienes.[1]
References
Assessing the Drug-Like Properties of Tert-butyl 4-aminoazepane-1-carboxylate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold is a privileged structure in medicinal chemistry, found in over 20 FDA-approved drugs and numerous clinical candidates.[1] Its inherent three-dimensional character and conformational flexibility make it an attractive starting point for the design of novel therapeutics targeting a wide range of biological targets, from kinases to central nervous system (CNS) receptors.[2][3] This guide provides a comparative assessment of the drug-like properties of derivatives based on the "Tert-butyl 4-aminoazepane-1-carboxylate" core structure.
Derivatives of this scaffold are of significant interest as they offer versatile points for chemical modification at the 4-amino group, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. The tert-butoxycarbonyl (Boc) protecting group on the azepane nitrogen provides a stable handle for synthesis and can be removed in later stages to introduce further diversity or to reveal the secondary amine for biological activity.
This guide will focus on four key drug-like properties: lipophilicity (LogP), aqueous solubility, metabolic stability, and cell permeability. Understanding how modifications to the core structure impact these properties is crucial for designing compounds with an optimal balance of potency and developability. To this end, we present a comparative analysis of hypothetical, yet representative, derivatives and provide detailed experimental protocols for assessing these key parameters.
Comparative Analysis of Drug-Like Properties
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | Molecular Weight ( g/mol ) | Calculated LogP | Predicted Aqueous Solubility (mg/mL) |
| Parent Compound | This compound | 214.30[4] | 1.1[4] | High |
| Derivative A | Tert-butyl 4-(acetylamino)azepane-1-carboxylate | ~256 | ~0.8 | High |
| Derivative B | Tert-butyl 4-(benzoylamino)azepane-1-carboxylate | ~318 | ~2.5 | Moderate |
| Derivative C | Tert-butyl 4-(ethylamino)azepane-1-carboxylate | ~242 | ~1.6 | High |
Note: Values for derivatives are estimations based on chemical principles. Actual values require experimental determination.
Table 2: Comparison of In Vitro ADME Properties
| Compound | Predicted Metabolic Stability (t½ in human liver microsomes) | Predicted Cell Permeability (Papp in Caco-2 assay) |
| Parent Compound | Moderate | Moderate to High |
| Derivative A | Moderate to High | Moderate |
| Derivative B | Moderate | High |
| Derivative C | Low to Moderate | Moderate to High |
Note: Predictions are based on general trends. Experimental verification is essential.
Experimental Protocols
Accurate assessment of drug-like properties relies on standardized and well-validated experimental protocols. The following sections provide detailed methodologies for the key experiments cited in this guide.
Lipophilicity (LogP) Determination: Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, providing an indication of its lipophilicity.
Protocol:
-
Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS solution.
-
Compound Stock Solution: Prepare a stock solution of the test compound in either the saturated PBS or saturated n-octanol.
-
Partitioning: In a glass vial, combine a known volume of the saturated n-octanol and saturated PBS. Add a small aliquot of the compound stock solution.
-
Equilibration: Cap the vial and shake it vigorously for a predetermined period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to achieve a clear separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample a known volume from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.
Aqueous Solubility Assessment: Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution, typically in dimethyl sulfoxide (DMSO).
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well plate, add the appropriate aqueous buffer (e.g., PBS at pH 7.4) to each well.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final compound concentration.
-
Incubation: Incubate the plate at room temperature with shaking for a defined period (e.g., 1-2 hours) to allow for precipitation.
-
Filtration/Centrifugation: Separate the undissolved precipitate by either filtering the contents of each well through a filter plate or by centrifuging the plate and collecting the supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS, or UV-Vis spectroscopy).
-
Solubility Determination: The measured concentration represents the kinetic solubility of the compound under the assay conditions.
Metabolic Stability Assessment: Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4), a solution of pooled human liver microsomes, and a solution of the NADPH-regenerating system.
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, liver microsomes, and the test compound at a low concentration (e.g., 1 µM). Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction in individual wells or tubes by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.
-
Analysis: Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The in vitro half-life (t½) is calculated from the slope of the linear regression line.
Cell Permeability Assessment: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as an in vitro model of the human intestinal epithelium.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Setup: Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Transport Study (Apical to Basolateral): Add the test compound to the apical (upper) chamber. At specified time intervals, collect samples from the basolateral (lower) chamber.
-
Transport Study (Basolateral to Apical): In a separate set of wells, add the test compound to the basolateral chamber and collect samples from the apical chamber to assess efflux.
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can be determined to identify if the compound is a substrate of efflux transporters.
Structure-Property Relationships and Comparison with Alternatives
The "this compound" scaffold provides a versatile platform for tuning drug-like properties. The following discussion outlines general principles for modifying this scaffold and compares it to other common cyclic amine cores.
Impact of Substituents on Drug-Like Properties:
-
N-Acylation and N-Benzoylation (Derivatives A and B): Introducing an amide functionality at the 4-amino position generally increases the molecular weight and can modulate lipophilicity. An acetyl group (Derivative A) is expected to have a minor impact on LogP, while a benzoyl group (Derivative B) will significantly increase it. The amide bond in these derivatives is generally more stable to metabolism compared to the free amine of the parent compound. The increased polarity of the amide may slightly reduce passive permeability.
-
N-Alkylation (Derivative C): Small alkyl substituents on the 4-amino group will increase lipophilicity and may improve cell permeability. However, secondary amines can be susceptible to N-dealkylation by metabolic enzymes.
Comparison with Other Cyclic Amine Scaffolds:
-
Piperidines and Pyrrolidines: These smaller, five- and six-membered rings are common in drug discovery. They are generally less flexible than the seven-membered azepane ring. This reduced flexibility can be advantageous for locking in a specific bioactive conformation but may also limit the exploration of broader conformational space.
-
Piperazines: The presence of a second nitrogen atom in the piperazine ring provides an additional point for substitution and can significantly increase the polarity and aqueous solubility of a molecule. However, piperazines are often associated with off-target effects, particularly on CNS receptors.
-
1,4-Diazepanes: Similar to azepanes, these seven-membered rings offer conformational flexibility. The additional nitrogen atom provides another site for modification. However, as with piperazines, the presence of two basic centers can impact physicochemical properties and potential off-target liabilities.
The azepane scaffold of "this compound" offers a favorable balance of structural flexibility and synthetic tractability. Its seven-membered ring allows for a greater exploration of three-dimensional space compared to smaller rings, which can be crucial for achieving high-affinity binding to biological targets. The single basic nitrogen in the deprotected form provides a clear handle for modulating physicochemical properties without the complexities of multiple basic centers found in piperazines and diazepanes.
References
Safety Operating Guide
Personal protective equipment for handling Tert-butyl 4-aminoazepane-1-carboxylate
Essential Safety and Handling Guide for Tert-butyl 4-aminoazepane-1-carboxylate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Following these procedures is essential for ensuring personal safety and proper management of this chemical in a laboratory setting.
Chemical Hazards: this compound is classified with the following hazards:
-
Harmful if swallowed.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and irritation.[1] |
| Protective Clothing | Laboratory coat. | Protects against contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation. A NIOSH-approved respirator may be necessary if ventilation is inadequate. | Minimizes inhalation of dust, fumes, or vapors, preventing respiratory tract irritation.[1] |
Operational and Disposal Plans
Adherence to the following step-by-step procedures for handling and disposal is crucial for laboratory safety and regulatory compliance.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Before handling, thoroughly read the Safety Data Sheet (SDS) for this compound.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Don all required personal protective equipment as specified in the table above.
-
-
Handling:
-
Storage:
Disposal Plan
-
Dispose of this compound and its container in accordance with all local, state, and federal regulations.[1]
-
The chemical should be disposed of at an approved waste disposal plant.[1]
-
Do not allow the product to enter drains or waterways.[1]
-
Contaminated clothing should be removed and washed before reuse.[1]
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
